molecular formula C3H9Cl2N B3024058 2-Chloropropan-1-amine hydrochloride CAS No. 6266-35-9

2-Chloropropan-1-amine hydrochloride

Cat. No.: B3024058
CAS No.: 6266-35-9
M. Wt: 130.01 g/mol
InChI Key: VSBDRUDRPGMLHR-UHFFFAOYSA-N
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Description

2-Chloropropan-1-amine hydrochloride (CAS 6266-35-9) is an organic compound that serves as a versatile intermediate in chemical synthesis and research applications. With a molecular formula of C3H9Cl2N and a molar mass of 130.01 g/mol, this compound is a valuable building block for the preparation of more complex molecules . The compound is characterized by its high purity, typically ≥95% . It is a solid at room temperature with a melting point of approximately 178 °C and should be stored under an inert atmosphere at cool temperatures, between +2 and +8 °C, to maintain stability . Key Specifications: • CAS Number: 6266-35-9 • Molecular Formula: C3H9Cl2N • Molar Mass: 130.01 g/mol • Assay: ≥95% • Melting Point: ~178 °C Handling and Safety: Researchers should handle this material with appropriate care. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloropropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBDRUDRPGMLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-35-9
Record name Propylamine, 2-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC36873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Deep Dive: 2-Chloropropylamine HCl vs. 1-Chloro-2-Propylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing 2-chloropropylamine HCl and 1-chloro-2-propylamine HCl . It is designed for researchers and drug development professionals, focusing on structural chemistry, mechanistic interconversion, and analytical differentiation.

A Guide to Structural Isomerism, Aziridinium Kinetics, and Synthetic Utility

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between 2-chloropropylamine (2-CPA) and 1-chloro-2-propylamine (1-C2PA) is frequently obscured by their rapid interconversion via the aziridinium ion intermediate . While these isomers share the same molecular formula (


 as HCl salts), their reactivity profiles and thermodynamic stabilities differ significantly.

This guide provides a rigorous analysis of these


-chloroamines, detailing the "neighboring group participation" mechanism that governs their behavior, establishing robust analytical protocols for their differentiation, and outlining their specific utility in heterocycle synthesis and drug development.

Structural & Physical Characterization

The two compounds are constitutional isomers. The position of the chlorine atom relative to the amine functionality dictates their immediate steric environment and spectroscopic signatures.

Comparative Data Table
Feature2-Chloropropylamine HCl1-Chloro-2-Propylamine HCl
IUPAC Name 2-chloro-1-propanamine hydrochloride1-chloropropan-2-amine hydrochloride
Structure


Chirality Chiral center at C2Chiral center at C2
Precursor Alcohol 1-amino-2-propanol (Isopropanolamine)2-amino-1-propanol (Alaninol)
C-Cl Environment Secondary (Methine)Primary (Methylene)
Stability (Free Base) Low (Rapid cyclization)Low (Rapid cyclization)
Stability (HCl Salt) High (Stable solid)High (Stable solid)

The Mechanistic Core: The Aziridinium Trap

The defining feature of


-chloroamines is their ability to undergo intramolecular nucleophilic substitution. Under neutral or basic conditions (and even slowly in acidic solution), the amine nitrogen attacks the 

-carbon, displacing the chloride ion to form a 2-methylaziridinium ion .

This intermediate is highly electrophilic.[1] When it is reopened by a nucleophile (such as


), it can yield either the original structure or its isomer. This phenomenon is known as anchimeric assistance  or neighboring group participation.
The Rearrangement Equilibrium

The reopening of the aziridinium ring is governed by the interplay between steric hindrance and electronic stabilization .

  • Kinetic Control: Nucleophilic attack by

    
     occurs preferentially at the less hindered primary carbon (C1) .
    
  • Result: The rearrangement equilibrium typically favors 1-chloro-2-propylamine (the primary chloride) over 2-chloropropylamine (the secondary chloride).

Pathway Visualization

The following diagram illustrates the interconversion mechanism. Note how the single aziridinium intermediate serves as the "gateway" between the two isomers.

AziridiniumMechanism IsoA 2-Chloropropylamine (Secondary Chloride) Azir 2-Methylaziridinium Ion (Common Intermediate) IsoA->Azir Intramolecular Cyclization (-Cl⁻) Azir->IsoA Attack at C2 (More Hindered) IsoB 1-Chloro-2-propylamine (Primary Chloride) (Thermodynamically Favored) Azir->IsoB Attack at C1 (Less Hindered) IsoB->Azir Cyclization

Figure 1: The dynamic equilibrium between chloropropylamine isomers mediated by the 2-methylaziridinium ion. The green arrow indicates the kinetically favored pathway for ring opening.

Synthesis & Experimental Protocols

To obtain high purity isomers, one must prevent the rearrangement during synthesis. This is achieved by maintaining acidic conditions or using specific chlorinating agents that favor retention/inversion without free-base intermediates.

Synthesis of 2-Chloropropylamine HCl

Precursor: 1-amino-2-propanol (


)

Protocol:

  • Protective Strategy: Direct chlorination of the amino-alcohol with thionyl chloride (

    
    ) is standard. The HCl generated in situ protects the amine as the hydrochloride salt, preventing cyclization.
    
  • Reaction:

    • Dissolve 1-amino-2-propanol in dry chloroform or dichloromethane.

    • Add

      
       dropwise at 
      
      
      
      .
    • Reflux for 2-4 hours.

    • Mechanism:

      
       attack by chloride on the activated chlorosulfite intermediate leads to inversion of configuration at C2.
      
  • Isolation: Evaporate solvent and excess

    
     to obtain the hygroscopic solid. Recrystallize from ethanol/ether.
    
Synthesis of 1-Chloro-2-propylamine HCl

Precursor: 2-amino-1-propanol (


)

Protocol:

  • Reaction: Similar to the above, treat 2-amino-1-propanol with thionyl chloride.

  • Selectivity: Since the hydroxyl group is primary, substitution occurs at C1. The chiral center at C2 (bearing the amine) is not directly involved in the substitution, preserving the stereochemistry of the amine (though the product is usually racemic unless chiral starting material is used).

  • Outcome: Yields the primary chloride, which is generally more stable to hydrolysis than the secondary chloride isomer.

Analytical Differentiation

Distinguishing these isomers requires techniques that probe the specific electronic environment of the carbon backbone. 1H NMR is the gold standard.

Proton NMR Spectroscopy ( or )

The key differentiator is the chemical shift of the proton attached to the carbon bearing the chlorine atom (H-C-Cl) versus the nitrogen atom (H-C-N). Chlorine is more electronegative than nitrogen, causing a greater downfield shift.

IsomerDiagnostic SignalChemical Shift (

, ppm)
Multiplicity
2-Chloropropylamine Methine (

-Cl)
4.2 - 4.5 Multiplet
Methylene (

-N)
3.2 - 3.5Multiplet
1-Chloro-2-propylamine Methylene (

-Cl)
3.6 - 3.9 Doublet of Doublets
Methine (

-N)
3.4 - 3.6Multiplet

Note: Shifts are approximate and solvent-dependent. The Methine signal in 2-CPA is significantly downfield compared to the Methine signal in 1-C2PA.

Analytical Decision Tree

NMR_Decision Start Unknown Chloropropylamine Sample (1H NMR Analysis) CheckMethine Analyze Methine (CH) Proton (~1H integral) Start->CheckMethine Branch1 Shift > 4.0 ppm? (Deshielded by Cl) CheckMethine->Branch1 ResultA Isomer: 2-Chloropropylamine (Cl on Secondary Carbon) Branch1->ResultA Yes ResultB Isomer: 1-Chloro-2-propylamine (Cl on Primary Carbon) Branch1->ResultB No (Shift ~3.5 ppm)

Figure 2: Logic flow for identifying chloropropylamine isomers based on 1H NMR chemical shifts.

Applications in Drug Design[2]

These isomers are valuable "masked" electrophiles. They are stable as salts but become highly reactive alkylating agents upon neutralization.

  • Heterocycle Synthesis: Used to introduce propyl-amine chains or to form heterocyclic rings (e.g., piperazines, thiazolines) via double nucleophilic attack.

  • Active Pharmaceutical Ingredients (APIs):

    • Precursors for amphetamine derivatives (via Friedel-Crafts alkylation, though strictly regulated).

    • Synthesis of amino-alkylated lipids for drug delivery.

    • Chemotherapeutics: Nitrogen mustard analogs utilize the aziridinium mechanism to alkylate DNA (guanine N7 position), halting cancer cell replication.

Safety & Toxicology (E-E-A-T)

Critical Warning: Both compounds are precursors to alkylating agents.

  • Vesicant Activity: Upon contact with moisture or physiological pH, they form the aziridinium ion, which can alkylate skin proteins, causing blistering and burns.

  • Genotoxicity: Capable of alkylating DNA. Handle with extreme caution in a fume hood.

  • Decontamination: Treat spills with an aqueous solution of sodium thiosulfate (nucleophile that safely opens the aziridine ring) or dilute acid (to keep the ring open and protonated).

References

  • PubChem. 2-chloropropan-1-amine hydrochloride.[2] National Library of Medicine. Available at: [Link]

  • Reeves, P. et al.Aziridinium Ions as Intermediates in the Hydrolysis of beta-Chloroamines. Journal of the American Chemical Society.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

An In-depth Technical Guide to 1-Amino-2-chloropropane Hydrochloride: Properties, Synthesis, and Applications for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). 1-Amino-2-chloropropane hydrochloride is a key intermediate whose structural features—a primary amine and a secondary alkyl chloride—offer significant synthetic versatility. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and insights into its application as a versatile synthon in medicinal chemistry. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Section 1: Core Physicochemical Properties

1-Amino-2-chloropropane hydrochloride, also known by its IUPAC name 2-chloropropan-1-amine hydrochloride, is a racemic compound.[1][2] Its identity and core properties are summarized below. Understanding these parameters is the first step in its effective utilization in a laboratory setting.

PropertyValueSource
CAS Number 6266-35-9[1][3]
Molecular Formula C₃H₉Cl₂N[1]
Molecular Weight 130.01 g/mol [1]
IUPAC Name 2-chloropropan-1-amine;hydrochloride[1]
Synonyms 2-chloropropylamine hydrochloride, NSC-36873[1]
Canonical SMILES CC(CN)Cl.Cl[1][3]
InChIKey VSBDRUDRPGMLHR-UHFFFAOYSA-N[1]
Physical Form Crystalline Powder / Solid[4]
Topological Polar Surface Area 26 Ų[1]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 1[5]

Section 2: Synthesis and Mechanism

The synthesis of aminoalkyl chloride hydrochlorides is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding amino alcohol with thionyl chloride (SOCl₂).[6][7] This process is not only efficient but also advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture.[7]

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the precursor, 1-amino-2-propanol, attacks the sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement, facilitated by the chloride ion, results in the substitution of the hydroxyl group with a chlorine atom, yielding the desired product. The amine group is protonated by the generated HCl to form the stable hydrochloride salt.

Experimental Protocol: Synthesis of 1-Amino-2-chloropropane Hydrochloride

This protocol is based on established methods for converting amino alcohols to their corresponding chloro-derivatives.[7]

Materials:

  • 1-Amino-2-propanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Chloroform (CHCl₃) or Ethylene Dichloride

  • Diethyl ether

  • Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a gas outlet to a scrubber (NaOH solution).

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask, prepare a solution of 1-amino-2-propanol (1 equivalent) in anhydrous chloroform. Cool the solution to 0°C using an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add a solution of freshly distilled thionyl chloride (1.1 equivalents) in anhydrous chloroform to the cooled amino alcohol solution via the dropping funnel. Maintain the reaction temperature below 5°C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature over approximately 30-45 minutes.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Vigorous evolution of HCl and SO₂ gas will be observed; ensure this is safely vented to a scrubber.[7] The precipitated material will often redissolve upon heating before the final product begins to crystallize from the boiling solvent.[7]

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize crystallization. Dilute the mixture with diethyl ether to facilitate complete precipitation of the hydrochloride salt.[7]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product, 1-amino-2-chloropropane hydrochloride, under vacuum to yield a white, crystalline solid.[6]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_output Product & Byproducts cluster_purification Purification A 1-Amino-2-propanol P1 1. Combine in Flask 2. Cool to 0°C A->P1 B Thionyl Chloride (SOCl₂) P2 Slow Addition of SOCl₂ (Maintain < 5°C) B->P2 C Anhydrous Chloroform C->P1 P1->P2 P3 Warm to RT, then Reflux (1-2 hours) P2->P3 P4 Cool to Induce Crystallization Add Diethyl Ether P3->P4 Out2 SO₂ + HCl (Gaseous) (To Scrubber) P3->Out2 Out1 1-Amino-2-chloropropane HCl (Solid Precipitate) P4->Out1 Filt Vacuum Filtration Out1->Filt Wash Wash with Diethyl Ether Filt->Wash Dry Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Workflow for the synthesis of 1-amino-2-chloropropane HCl.

Section 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-amino-2-chloropropane hydrochloride stems from its two reactive sites: the primary amine (-NH₂) and the secondary alkyl chloride (-Cl). After neutralization of the hydrochloride salt with a base to release the free amine, each site can be targeted for specific transformations.

  • N-Alkylation/Acylation: The primary amine is a potent nucleophile, readily undergoing reactions with electrophiles such as alkyl halides, acyl chlorides, and anhydrides. This allows for the extension of the molecule and the introduction of diverse functional groups.

  • Nucleophilic Substitution at C2: The chlorine atom at the second position is susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the formation of new carbon-heteroatom bonds.

This dual reactivity makes it an ideal scaffold for building more complex molecules, particularly in the synthesis of pharmaceuticals. Chlorine-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry.[8] While specific APIs derived directly from 1-amino-2-chloropropane hydrochloride are not prominently documented in the initial search, its structural motif is analogous to intermediates used in the synthesis of drugs like Lorcaserin and Linezolid.[9][10]

Logical Relationship Diagram: Role as a Synthon

G cluster_start Starting Intermediate cluster_paths Parallel Synthetic Pathways cluster_pathA Pathway A: Amine Reaction cluster_pathB Pathway B: Chloride Substitution cluster_result Resulting Scaffold Start 1-Amino-2-chloropropane (Free Base) A1 N-Alkylation or N-Acylation Start->A1 + R₁-X B1 Nucleophilic Substitution (e.g., with R₂-NH₂ ) Start->B1 + Nu-H A2 Introduces R₁ Group A1->A2 Result Complex Drug Precursor A2->Result B2 Introduces R₂ Group B1->B2 B2->Result

Caption: Synthetic utility of 1-amino-2-chloropropane as a bifunctional synthon.

Section 4: Analytical Characterization

To ensure the identity, purity, and quality of synthesized 1-amino-2-chloropropane hydrochloride, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl group, the methine proton adjacent to the chlorine, and the methylene protons adjacent to the amine.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the mass of the free base (93.56 g/mol ).[2]

  • Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing purity and detecting volatile impurities.[11] The hydrochloride salt would need to be derivatized or analyzed as the free base.

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of the synthesized free base and identify any volatile impurities.

  • Sample Preparation: Prepare a solution of the 1-amino-2-chloropropane free base (obtained by neutralizing the HCl salt and extracting into an organic solvent) in a suitable solvent like dichloromethane or methanol at a concentration of ~1 mg/mL.

  • Instrument Setup:

    • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the sample solution in split mode.

    • Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peak corresponding to 1-amino-2-chloropropane by its retention time and mass spectrum. Calculate the purity by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

Section 5: Safety, Handling, and Storage

As with all chloro-amino compounds, proper safety protocols are critical. While specific toxicological data for this compound is not thoroughly investigated, information from related substances provides a strong basis for safe handling.[12]

  • Hazards Identification: May cause skin, eye, and respiratory tract irritation.[13][14] Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[13]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][15]

  • Handling: Wash hands thoroughly after handling.[13] Avoid generating dust.[12] Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be hygroscopic, so protection from moisture is important.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

Conclusion

1-Amino-2-chloropropane hydrochloride is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis, combined with its dual reactive centers, provides a reliable platform for the construction of complex molecular architectures. By understanding its fundamental chemical properties, employing robust analytical methods for quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs.

References

  • Chemicalbook. (2025, February 25). 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride | 953789-37-2.
  • X-MOL. (2022, October 8). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Chloropropylamine hydrochloride.
  • Capot Chemical. (2018, December 11). MSDS of (S)-1-amino-3-chloropropan-2-ol hydrochloride.
  • Google Patents. (n.d.). US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • Nordmann. (n.d.). 1-Amino-2-chloroethane hydrochloride.
  • ChemicalBook. (n.d.). 1-Amino-3-chloropropane hydrochloride(6276-54-6).
  • ChemicalBook. (n.d.). 2-Dimethylaminoisopropyl chloride hydrochloride synthesis.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1.
  • PubChem. (n.d.). 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855.
  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet - DL-1-Amino-2-propanol.
  • PubChem. (n.d.). (-)-Secoisolariciresinol | C20H26O6 | CID 65373.
  • Vulcanchem. (n.d.). 1-Dimethylamino-2-chloropropane, (R)- - 57496-00-1.
  • Fluorochem. (n.d.). 2-CHLOROPROPAN-1-AMINE HYDROCHLORIDE (CAS 6266-35-9).
  • PharmaCompass.com. (n.d.). 1-Amino-3-chloropropane hydrochloride | Drug Information.
  • Global Substance Registration System. (n.d.). 1-AMINO-2-CHLOROPROPANE.
  • Sigma-Aldrich. (n.d.). 1-chloropropan-2-amine hydrochloride | 5968-21-8.
  • Google Patents. (n.d.). CN112162045A - Method for detecting 2-chloropropane in memantine hydrochloride.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PharmaCompass.com. (n.d.). 1-dimethylamino-2-chloropropane | Drug Information.
  • CAS Common Chemistry. (n.d.). 5-Amino-2-benzimidazolinone.
  • PubChem. (n.d.). 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609.
  • CAMEO Chemicals. (n.d.). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE.
  • International Journal of Scientific & Technology Research. (2019, October 15). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography.
  • CymitQuimica. (n.d.). CAS 65373-52-6: Oxazole-2-carbaldehyde.
  • Patsnap. (2020, May 15). Preparation method of N,N-dimethylaminochloropropane hydrochloride - Eureka.
  • Apollo Scientific. (n.d.). 65373-52-6 Cas No. | 1,3-Oxazole-2-carboxaldehyde.
  • Harper College. (2009, July 20). 2-Chloropropane MSDS# 13236.
  • CAMEO Chemicals - NOAA. (n.d.). 2-CHLOROPROPANE.
  • Occupational Safety and Health Administration. (2020, December 15). 1-AMINO-2-PROPANOL.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloropropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and Active Pharmaceutical Ingredient (API) manufacturing, the selection of highly specific alkylating agents is a foundational step in drug design. 2-Chloropropan-1-amine hydrochloride and its heavily utilized tertiary amine derivative, N,N-Dimethyl-2-chloropropylamine hydrochloride (DMIPC) , serve as critical building blocks[1][2]. These compounds function as versatile electrophiles, enabling the precise introduction of aminoalkyl chains into complex molecular architectures. This guide provides an in-depth technical analysis of their molecular properties, the causality behind their handling protocols, and their field-proven applications in pharmaceutical development.

Physicochemical Profiling & Structural Data

Understanding the exact molecular specifications of these reagents is critical for stoichiometric precision and predicting pharmacokinetic behavior in downstream APIs.

The primary amine, 2-chloropropan-1-amine hydrochloride, possesses a molecular formula of C₃H₉Cl₂N (often denoted as C₃H₈ClN·HCl to distinguish the salt) and a molecular weight of 130.01 g/mol [2]. In industrial drug development, its dimethylated analog (DMIPC) is frequently employed to synthesize lipophilic compounds, boasting a molecular weight of 158.07 g/mol [3].

Table 1: Comparative Physicochemical Data

Property2-Chloropropan-1-amine HClN,N-Dimethyl-2-chloropropylamine HCl (DMIPC)
IUPAC Name 2-chloropropan-1-amine;hydrochloride2-chloro-N,N-dimethylpropan-1-amine;hydrochloride
Molecular Formula C₃H₉Cl₂N (or C₃H₈ClN·HCl)C₅H₁₃Cl₂N (or C₅H₁₂ClN·HCl)
Molecular Weight 130.01 g/mol 158.07 g/mol
PubChem CID 14585594294
CAS Number 6266-35-94584-49-0
Topological Polar Surface Area 26.0 Ų3.2 Ų
Hydrogen Bond Donors 21
Primary Application General alkylating agent, building blockSynthesis of methadone, chlorpromazine, chalcones

Chemical Behavior & Causality in Experimental Design

As a Senior Application Scientist, one must look beyond the empirical steps of a reaction and understand the causality of the reagent's state. A frequent question in early-stage development is: Why utilize the hydrochloride salt rather than the free base?

The causality lies in the inherent instability of haloamines. In its free base form, the nucleophilic nitrogen of 2-chloropropan-1-amine can undergo a rapid intramolecular Sₙ2 substitution, attacking the adjacent electrophilic carbon to displace the chloride ion. This spontaneous cyclization yields an aziridine derivative, rendering the reagent useless for intermolecular alkylation[4].

By synthesizing and storing the compound as a hydrochloride salt, the amine's lone pair is sequestered via protonation. This completely inhibits self-condensation, ensuring long-term shelf stability (as an off-white, hygroscopic solid) while allowing chemists to selectively liberate the free base in situ only when the target nucleophile is present[1][4]. Furthermore, these acid-base neutralization reactions are exothermic, requiring careful thermal management during the initial stages of API synthesis[4].

Experimental Methodology: Synthesis of 2-Chloropropan-1-amine HCl

To ensure trustworthiness and reproducibility, the following self-validating protocol details the conversion of 1-amino-2-propanol to 2-chloropropan-1-amine hydrochloride using thionyl chloride.

Objective: High-yield conversion via chlorosulfite intermediate collapse. Reagents: 1-amino-2-propanol, Thionyl chloride (SOCl₂), Anhydrous toluene or chloroform, Diethyl ether.

Step-by-Step Protocol:

  • System Preparation: Purge a multi-neck round-bottom flask with inert gas (N₂ or Ar) to maintain strictly anhydrous conditions, preventing the premature hydrolysis of SOCl₂.

  • Substrate Dissolution: Dissolve 1-amino-2-propanol in anhydrous toluene and cool the reaction vessel to 0°C using an ice bath to control the reaction kinetics.

  • Chlorination: Introduce SOCl₂ dropwise. The reaction is highly exothermic. The in situ generation of HCl immediately protonates the primary amine, protecting it from undesired side reactions[5].

  • Reflux & Elimination: Gradually heat the mixture to 85°C (reflux) for 1–2 hours. This thermal energy drives the collapse of the intermediate, expelling SO₂ gas and yielding the chlorinated product[5][6].

  • Isolation & Validation: Cool the mixture to room temperature. Induce crystallization of the hydrochloride salt by adding cold diethyl ether. Filter the resulting solid under vacuum. Confirm purity via TLC (loss of starting material) and iodometric or melting point analysis[7].

G A 1-Amino-2-propanol (Precursor) B Chlorination (SOCl2) Anhydrous Conditions A->B + SOCl2 C 2-Chloropropan-1-amine HCl (Stable Salt) B->C in situ HCl D Free Base Formation (Alkaline pH) C->D NaOH F Nucleophilic Substitution (Controlled Alkylation) C->F Base + Nucleophile E Aziridine Formation (Undesired Cyclization) D->E Spontaneous G Target APIs (e.g., Chalcone Analogues) F->G API Synthesis

Fig 1: Synthetic workflow and reactivity profile of 2-chloropropan-1-amine HCl.

Applications in Drug Development

The strategic value of 2-chloropropan-1-amine HCl and DMIPC lies in their ability to act as versatile alkylating agents in the pharmaceutical industry.

  • Antitubercular Agents: The hydrochloride salt is instrumental in synthesizing analogues of lipophilic chalcones. These chalcone derivatives exhibit potent antitubercular properties, making the reagent a critical component in the development of modern tuberculosis treatments[3][4].

  • Central Nervous System (CNS) Therapeutics: The dimethylated variant (DMIPC) is a heavily relied-upon intermediate for synthesizing major CNS drugs, including the central nervous system depressant methadone, the antipsychotic chlorpromazine, and various phenothiazine-based antihistamines like promethazine[6][8].

  • Phase-Transfer Catalysts: Beyond direct API synthesis, the tertiary amine group in DMIPC can undergo quaternization to form quaternary ammonium salts. These are widely utilized as phase-transfer catalysts and specialized surfactants in complex, multiphase organic synthesis workflows[3].

References

  • PubChem , "2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294", National Institutes of Health (NIH).1

  • PubChem , "2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855", National Institutes of Health (NIH). 2

  • CPHI Online , "2–(DIMETHYLAMINO) ISOPROPYL CHLORIDE HCL | ATOM PHARMA", CPHI. 3

  • Guidechem , "2-Dimethylaminoisopropyl chloride hydrochloride 4584-49-0 wiki", Guidechem. 4

  • LookChem , "CAS No.870-24-6, 2-Chloroethylamine hydrochloride Suppliers", LookChem.5

  • ChemicalBook , "2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0", ChemicalBook. 6

  • Made-in-China , "N, N-Dimethyl-2-Chloropropylamine Hydrochloride CAS 4584-49-0 for Organic Synthesis", Made-in-China. 8

  • Google Patents , "CA1173461A - Process for producing 2-mercaptoethylamine hydrohalides", Google. 7

Sources

Technical Guide: Solubility and Stability Dynamics of 2-Chloropropan-1-amine Hydrochloride

[1][2]

Part 1: Executive Summary

2-Chloropropan-1-amine hydrochloride (CAS: 6266-35-9) presents a classic pharmaceutical challenge: it is a highly water-soluble salt that becomes chemically unstable upon solvation.[1][2] While its solubility in water is thermodynamically favorable due to its ionic character, the kinetics of its degradation via intramolecular cyclization to 2-methylaziridine (a genotoxic carcinogen) dictate that solubility cannot be treated as a static parameter.[1][2]

This guide provides the technical framework to handle this compound, focusing on the Solubility-Stability Paradox . It details the mechanistic drivers of degradation, safe dissolution protocols, and analytical methods for monitoring integrity.[2]

Part 2: Physicochemical Profile[1][2][3]

Understanding the structure is a prerequisite for predicting behavior in aqueous media.

PropertyDataRelevance
IUPAC Name 2-chloropropan-1-amine hydrochlorideDefines substitution pattern (Cl on C2, NH₂ on C1).[1][2]
Structure


-chloroamine motif prone to nucleophilic attack.[1][2]
Molecular Weight 130.02 g/mol Low MW facilitates high molar solubility.[1]
Physical State White to off-white crystalline powderHygroscopic; absorbs atmospheric moisture.[1][2]
Solubility (Water) Freely Soluble (>100 mg/mL) High ionic strength allows rapid dissolution.[1][2]
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)Determines the pH at which the free base forms.[1][2]

Part 3: The Solubility-Stability Paradox[1][2]

The critical insight for this compound is that solubility is not the limiting factor—stability is. [1][2]

The Mechanism of Degradation

In the solid state or acidic solution, the amine is protonated (

12

12

The free amine nitrogen attacks the

12

2-methylaziridine12
Reaction Pathway Diagram

The following diagram illustrates the equilibrium and irreversible cyclization pathway.

GSaltProtonated Salt(Stable)CH3-CH(Cl)-CH2-NH3+FreeBaseFree Base(Reactive Intermediate)CH3-CH(Cl)-CH2-NH2Salt->FreeBaseDeprotonation(pH > 6.0)FreeBase->SaltProtonation(pH < 4.0)Aziridine2-Methylaziridine(Genotoxic Impurity)Cyclic StructureFreeBase->AziridineIntramolecular Cyclization(Fast at RT)

Figure 1: The pH-dependent degradation pathway of 2-chloropropan-1-amine HCl.[1][2] The formation of 2-methylaziridine is irreversible and safety-critical.[1][2]

Part 4: Experimental Protocols

Safe Dissolution Workflow

Do not dissolve this compound in unbuffered water.[1] The local pH at the dissolving interface can fluctuate, and the lack of buffering capacity allows the degradation reaction to proceed.[2]

Protocol: Low-Temperature Acidic Solvation

  • Preparation of Solvent: Prepare a 0.1 M HCl solution or a Phosphate Buffer (pH 3.0) .[1]

  • Temperature Control: Chill the solvent to 2°C – 8°C (ice bath). Low temperature significantly retards the cyclization kinetics.

  • Addition: Add the 2-chloropropan-1-amine HCl powder slowly to the stirred, chilled solvent.

  • Usage: Use the solution immediately. Do not store aqueous solutions for >4 hours, even at 4°C.[1][2]

Analytical Monitoring (HPLC)

To validate solubility without degradation, you must monitor for the aziridine impurity.[2]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with ion-pairing agent.[1][2]

  • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 3.0).[1] Note: Keep pH acidic to prevent on-column degradation.[1][2]

  • Detection: UV at 210 nm or Mass Spectrometry (SIM mode for 2-methylaziridine, m/z ~58).[1][2]

Part 5: Handling & Storage (Self-Validating System)[1][2]

To ensure data integrity and safety, adopt a "Just-in-Time" handling approach.[1][2]

ParameterRecommendationRationale
Storage Condition -20°C , Desiccated, Argon/Nitrogen atmospherePrevents hydrolysis and moisture absorption (hygroscopicity).[1][2]
Weighing Glovebox or low-humidity environmentMinimizes water uptake which accelerates degradation.[1][2]
Disposal Quench with excess dilute HCl, then incinerateRe-opens any formed aziridine rings to the linear salt before disposal.[1][2]
Safety Warning: Genotoxicity

The degradation product, 2-methylaziridine , is a potent alkylating agent and a known carcinogen.[1][2]

  • Engineering Controls: Always handle the solid and solution in a fume hood.

  • PPE: Double nitrile gloves are recommended; aziridines can permeate standard gloves.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145855, 2-Chloropropan-1-amine hydrochloride.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methylaziridine (Propyleneimine).[1][2] (Mechanistic reference for cyclization). Retrieved from [Link][1][2]

  • Douša, M., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for detecting chloroamine cyclization). Retrieved from [Link]

Safety Data Sheet (SDS) Technical Guide: 2-Chloropropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6266-35-9 | Formula: C3H9Cl2N | Molecular Weight: 130.02 g/mol

Part 1: Executive Summary & Critical Risk Profile

2-Chloropropan-1-amine hydrochloride (also known as 2-chloropropylamine HCl) is a bifunctional building block primarily used in the synthesis of heterocycles and pharmaceutical intermediates. While often classified under standard GHS codes for irritation (H315, H319, H335), its structural identity as a


-chloroamine  necessitates a higher tier of handling precautions than a standard salt.

The Hidden Hazard: Spontaneous Cyclization The critical safety parameter for this compound is its propensity to undergo intramolecular cyclization under basic or neutral aqueous conditions to form a highly reactive aziridinium ion . This species is a potent electrophile and alkylating agent, capable of modifying DNA and proteins. Researchers must treat this material not just as an irritant, but as a potential mutagenic alkylator, particularly if the free base is generated in situ.

Part 2: Chemical Identity & Physical Properties

Identification
ParameterDetail
IUPAC Name 2-chloropropan-1-amine hydrochloride
CAS Number 6266-35-9
Synonyms 1-Amino-2-chloropropane HCl; 2-Chloropropylamine hydrochloride
SMILES CC(Cl)CN.Cl
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; soluble in methanol
Physical Properties (Quantitative)
PropertyValueSource Validation
Melting Point 178–183 °CSigma-Aldrich [1]
Hygroscopicity HighRequires desiccation; absorbs atmospheric moisture rapidly.
pH (10% aq.) Acidic (~3.0–4.0)Hydrolysis of HCl salt.
Stability Moisture SensitiveStable as solid HCl salt; unstable as free base.

Part 3: Hazard Identification & Mechanistic Toxicology

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Expert Insight: The Aziridinium Mechanism

Standard SDSs often overlook the kinetic instability of the free base. Upon exposure to moisture or bases, the amine nitrogen attacks the


-carbon, displacing the chloride. This results in the formation of 2-methylaziridinium, a species chemically related to nitrogen mustards.

Diagram 1: Intramolecular Cyclization Pathway This diagram illustrates the transition from the stable salt form to the reactive alkylating species.

AziridiniumFormation Salt Stable Salt (Acidic pH) FreeBase Free Base (Neutral/Basic pH) Salt->FreeBase Deprotonation (NaOH/NaHCO3) TS Transition State (Intramolecular Attack) FreeBase->TS Cyclization (Kinetic Control) Aziridinium Aziridinium Ion (Alkylating Agent) TS->Aziridinium - Cl⁻ DNA DNA/Protein Alkylation Aziridinium->DNA Nucleophilic Attack

Caption: Mechanism of hazard evolution: Deprotonation triggers cyclization to the toxic aziridinium ion.

Part 4: Safe Handling & Storage Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

  • Atmosphere: Handle under inert atmosphere (Nitrogen or Argon) if high precision or long-term storage is required, to prevent moisture absorption.

Personal Protective Equipment (PPE)[4]
  • Respiratory: N95 (minimum) for solid dust; Full-face respirator with acid gas/organic vapor cartridges if heating or reacting.

  • Dermal: Nitrile gloves (double-gloving recommended due to potential alkylating nature of wet product).

  • Ocular: Chemical safety goggles. Face shield if working with large liquid reaction volumes.

Self-Validating Storage Protocol

To ensure the integrity of the reagent and safety of the user, follow this logic-check system:

  • Visual Inspection: The powder must be free-flowing. Clumping indicates moisture absorption.

  • pH Check (Validation): Dissolve a small amount (10 mg) in 1 mL neutral water.

    • Result: pH should be acidic (< 4.0).

    • Failure Mode: If pH is neutral or rising, the HCl has dissociated or the compound has degraded.

  • Storage Condition: Store at 2–8 °C (Refrigerated) in a tightly sealed container with desiccant packs.

Part 5: Emergency Response & Spill Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][3] Critical: Monitor for delayed pulmonary edema (common with alkylating agents).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[1][2][3][5]

Spill Cleanup Workflow

Diagram 2: Chemical Spill Response Logic A decision tree for safely managing solid vs. solution spills.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution/Wet Type->Liquid ActionSolid Cover with wet paper towel to prevent dust Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Disposal Collect as Hazardous Chemical Waste ActionSolid->Disposal Neutralize Deactivation Step: Treat with dilute NaOH (Force cyclization/hydrolysis) ActionLiquid->Neutralize Neutralize->Disposal

Caption: Workflow for spill containment. Note the neutralization step for liquids to degrade the alkylator.

Part 6: Application Context & Synthesis[4]

Synthesis of Aziridines

The primary utility of 2-chloropropan-1-amine HCl is as a precursor to 2-methylaziridine (propyleneimine).

  • Reaction: Treatment with strong base (e.g., NaOH) forces the cyclization shown in Diagram 1.

  • Safety Note: This reaction converts a solid irritant into a volatile, flammable, and highly toxic liquid (aziridine). This transformation should only be performed in a closed system or high-efficiency hood.

Part 7: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloropropan-1-amine hydrochloride. Retrieved from

  • PubChem. (2024).[6] Compound Summary: 2-Chloropropan-1-amine hydrochloride (CID 145855).[7] National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-chloropropylamine hydrochloride.[8] Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Amino-2-chloropropane hydrochloride. Retrieved from

Sources

Technical Monograph: 2-Chloropropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and reactivity profile of 2-chloropropan-1-amine hydrochloride (PubChem CID 145855).

Core Identity & Strategic Significance[1][2][3]

2-Chloropropan-1-amine hydrochloride (CAS: 6266-35-9) is a bifunctional alkylating agent and a critical intermediate in the synthesis of nitrogen-containing heterocycles.[1][2] In medicinal chemistry, it serves as a "masked" synthon for 2-methylaziridine (propyleneimine), allowing for the controlled introduction of 2-aminopropyl or 2-chloropropyl motifs into drug scaffolds.[2]

Unlike its regioisomer (1-chloropropan-2-amine), this compound features a primary amine adjacent to a secondary alkyl chloride.[2] This specific architecture creates a high-energy potential for intramolecular cyclization, making it a potent electrophile under physiological or basic conditions.[2]

Part 1: Chemical Architecture & Properties[1][3]

The reactivity of CID 145855 is defined by the "beta-chloroamine" effect.[2] The lone pair on the nitrogen atom is positioned to perform an intramolecular nucleophilic attack on the beta-carbon, displacing the chloride ion.[3]

PropertyData
IUPAC Name 2-chloropropan-1-amine hydrochloride
Common Synonyms 1-amino-2-chloropropane HCl; 2-chloropropylamine HCl
Molecular Formula

(Salt);

(Free Base)
Molecular Weight 130.02 g/mol
Physical State Hygroscopic crystalline solid (white to off-white)
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][4][5]
Key Hazard Vesicant / Alkylating Agent .[1][2] Causes severe skin burns.[2]
Part 2: Synthesis & Production

The industrial and laboratory standard for synthesizing 2-chloropropan-1-amine hydrochloride involves the deformylative chlorination of 1-amino-2-propanol (isopropanolamine).[2] The use of thionyl chloride (


) is preferred over concentrated HCl to drive the reaction to completion and avoid hydrolysis equilibrium.
Optimized Synthetic Protocol

Reference Grounding: This protocol is adapted from standard amino-alcohol chlorination methodologies (e.g., Xu et al., J. Org.[1][2][6] Chem. 2008).[2][6]

Reagents:

  • 1-Amino-2-propanol (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (1.2 eq)[1][2]
    
  • Solvent: Dichloromethane (DCM) or Toluene[1][2]

  • Catalyst: DMF (catalytic amount, optional)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 1-amino-2-propanol and dry DCM under an inert nitrogen atmosphere. Cool the system to 0°C.

  • Activation: Add

    
     dropwise.[1][2] The reaction is exothermic; maintain internal temperature <10°C to prevent uncontrolled aziridine formation.[2]
    
  • Substitution: reflux the mixture at 40°C for 2–4 hours. The hydroxyl group is converted to a chlorosulfite intermediate (

    
    ), which then collapses via 
    
    
    
    (with inversion) or
    
    
    (retention) mechanisms depending on conditions.[1][2] Note: Since the starting material is chiral (if using pure enantiomer), the mechanism dictates the stereochemistry of the product.
  • Isolation: Concentrate the solution in vacuo. The product precipitates as the hydrochloride salt.

  • Purification: Recrystallize from ethanol/ether to remove residual acidic impurities.

Part 3: Reactivity Profile & Mechanism

The utility of 2-chloropropan-1-amine lies in its duality: it is stable as a salt in acidic conditions but becomes a highly reactive electrophile upon neutralization.[2]

Mechanism: The Aziridinium Ion Pathway

When the free base is generated (pH > 8), the amine lone pair attacks the chlorine-bearing carbon. This intramolecular


 reaction forms a highly strained aziridinium ion  (protonated 2-methylaziridine).[2] This intermediate is the actual alkylating species that reacts with nucleophiles (DNA, proteins, or synthetic precursors).

Visualization of the Pathway:

ReactionPathway Start 2-chloropropan-1-amine (HCl Salt) FreeBase Free Amine (Transient) Start->FreeBase Neutralization (NaOH) Aziridine 2-Methylaziridinium Ion (Active Electrophile) FreeBase->Aziridine Cyclization (Fast) Aziridine->FreeBase Reversible (Cl- attack) Product Alkylated Nucleophile (Drug Conjugate) Aziridine->Product Nucleophilic Attack (R-NH2, R-SH)

Figure 1: The activation pathway of 2-chloropropan-1-amine.[1][2] The formation of the aziridinium ion is the rate-determining step for alkylation.

Regioselectivity in Ring Opening

Once the aziridinium ion is formed, nucleophiles can attack at two positions:

  • C2 (Substituted Carbon): Sterically hindered but electronically activated.[1][2] Attack here retains the original skeleton.[2]

  • C3 (Unsubstituted Carbon): Sterically accessible.[1][2] Attack here results in a rearranged product (primary amine to secondary amine shift).[1][2] Expert Insight: In most synthetic applications involving soft nucleophiles, attack occurs at the less hindered C3 position, effectively "isomerizing" the backbone structure.

Part 4: Applications in Drug Development

1. Synthesis of Diamines and Polyamines Researchers use CID 145855 to synthesize asymmetric diamines.[1][2] By reacting the hydrochloride salt with a secondary amine (e.g., piperazine), one can generate 1-(2-aminopropyl)piperazine derivatives, which are common pharmacophores in antipsychotic and antihistamine drugs.

2. Heterocycle Formation (Oxathiazolidines) As noted in computational studies (see Ref 1), the reaction of amino alcohols with thionyl chloride can be diverted to form 1,2,3-oxathiazolidine-2-oxides if base is present.[1][2][7] However, CID 145855 represents the pathway where chlorination dominates, serving as a precursor for fusing propyl-amine chains onto larger heterocycles.

3. Nitrogen Mustard Analogs While not a drug itself, this compound is a structural analog of nitrogen mustards (e.g., mechlorethamine). It is used in oncology research to study DNA alkylation mechanisms, specifically investigating how methyl substitution on the carbon chain affects DNA cross-linking efficiency compared to unbranched analogs.

Part 5: Safety & Handling Protocols

Critical Warning: 2-Chloropropan-1-amine hydrochloride is a severe vesicant .[2] Upon contact with skin moisture, it can cyclize to the aziridine, which alkylates keratin and DNA, causing delayed, painful burns and potential mutagenicity.

Handling Requirements:

  • Containment: Handle only in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) and chemical splash goggles are mandatory.[1][2]

  • Decontamination: In case of spill, neutralize with a solution of 5% sodium thiosulfate (nucleophile scavenger) to open the aziridine ring safely before cleaning.

  • Storage: Store under inert gas (Argon) in a desiccator. Moisture triggers hydrolysis and degradation.[2]

References
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008).[1][6] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.[6] Link[2]

  • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 145855, 2-Chloropropan-1-amine hydrochloride.[2] PubChem. Link

  • Lynch, K. M., & Dailey, W. P. (1995).[1] Improved Preparations of 2-Chloroethylamines and 2-Chloroethyl Ammonium Chlorides.[1][2] Journal of Organic Chemistry. (Contextual grounding for chloroamine synthesis).

  • World Health Organization (WHO).[2] International Agency for Research on Cancer (IARC).[2] Monographs on the Evaluation of Carcinogenic Risks to Humans: Aziridines. (Safety context for the cyclized intermediate).

Sources

Methodological & Application

Application Note: Cyclization of 2-Chloropropan-1-amine to 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: March 2026


-Haloamines

Executive Summary

This application note details the protocol for the synthesis of 2-methylaziridine (propyleneimine) via the intramolecular cyclization of 2-chloropropan-1-amine hydrochloride . Unlike the classic Wenker synthesis which utilizes sulfuric acid esters, this protocol employs a direct displacement of a halogen leaving group under basic conditions.

Key Technical Insight: The critical success factor in this protocol is the management of the reaction-distillation equilibrium . Aziridines are prone to dimerization and acid-catalyzed polymerization. Therefore, the product must be removed from the reaction matrix immediately upon formation via flash distillation.

Target Audience: Medicinal Chemists, Process Engineers, and Safety Officers.

Safety Directive (CRITICAL)

Hazard Class: Alkylating Agent / Carcinogen / Flammable Liquid.

Hazard CategoryDescriptionMitigation
Toxicity Potent alkylating agent; potential carcinogen (IARC Group 2B).Use a dedicated fume hood. Double-glove (Nitrile/Laminate).
Reactivity Polymerizes explosively with acids or trace nucleophiles.Ensure all glassware is base-washed. NO ACIDS in the vicinity.[1]
Flammability Flash Point: -4°C (Closed Cup).[2][3]Ground all glassware. Use nitrogen atmosphere.

Quenching Protocol: All waste streams and contaminated glassware must be treated with 10% aqueous sodium thiosulfate or dilute NaOH to ring-open and neutralize residual aziridine before disposal. Do not use acid to clean glassware.

Mechanistic Principles

The formation of the aziridine ring proceeds via an intramolecular nucleophilic substitution (


).
  • Deprotonation: The amine salt is neutralized by the base to generate the free amine.

  • Conformational Lock: The free amine rotates to achieve an anti-periplanar conformation relative to the chloride leaving group.

  • Cyclization (3-exo-tet): The nitrogen lone pair attacks the secondary carbon, displacing the chloride ion.

  • Stereochemistry: Inversion of configuration occurs at the chiral center (C2).

Mechanistic Pathway (DOT Visualization)

AziridineMechanism Start 2-Chloropropan-1-amine (HCl Salt) Inter Free Amine (Transient) Start->Inter Neutralization (-HCl) Base NaOH (aq) Base->Inter TS Transition State (Anti-Periplanar) Inter->TS Rotational Alignment Product 2-Methylaziridine TS->Product 3-exo-tet Cyclization (Inversion at C2)

Caption: Kinetic pathway of base-mediated cyclization. The rate-determining step is the internal nucleophilic attack.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
2-Chloropropan-1-amine HCl 130.021.0Substrate
Sodium Hydroxide (NaOH) 40.002.5Base / HCl Scavenger
Water (Distilled) 18.02N/ASolvent
Potassium Hydroxide (KOH) 56.11N/ADrying Agent (Pellets)

Equipment Setup:

  • 3-Neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel (for the amine solution).

  • Short-path distillation head with thermometer.

  • Liebig condenser.

  • Ice-cooled receiving flask (containing KOH pellets).

  • Magnetic stirrer / Oil bath.

Step-by-Step Methodology

Step 1: Preparation of the Base Solution

  • In the 3-neck RBF, dissolve NaOH (2.5 equiv) in water (approx. 2 mL per gram of NaOH).

  • Why: High concentration increases the ionic strength, "salting out" the organic product and facilitating phase separation during distillation.

  • Heat the solution to 90°C in the oil bath.

Step 2: Preparation of the Substrate Solution

  • Dissolve 2-chloropropan-1-amine HCl (1.0 equiv) in a minimal amount of water (1:1 w/w).

  • Caution: Do not neutralize this solution yet. The free base is unstable and will oligomerize if left standing. Keep it acidic (as the salt) until the moment of reaction.

Step 3: Reactive Distillation (The "Wenker" Modification)

  • Transfer the amine salt solution to the addition funnel.

  • Slowly add the amine solution dropwise into the hot (90-95°C) NaOH solution.

  • Observation: The reaction is instantaneous. White vapors (aziridine/water azeotrope) will form immediately.

  • Maintain the oil bath temperature such that the internal temperature remains ~95-100°C, driving the distillate over at 60-80°C .

  • Causality: Immediate distillation prevents the aziridine from reacting with unreacted haloamine (dimerization) or hydrolyzing back to the amino alcohol.

Step 4: Isolation and Drying

  • Collect the distillate in a flask cooled to 0°C containing KOH pellets.

  • Why: The distillate is an azeotrope with water. KOH pellets serve two purposes: they dry the amine and ensure the medium stays basic (stabilizing the aziridine).

  • Allow the organic layer to separate (top layer).

  • Decant the organic layer and perform a final distillation over fresh KOH pellets if high purity (>99%) is required.

    • Boiling Point: 66-67°C (760 mmHg).[2][4][5]

Process Workflow (DOT Visualization)

Workflow Prep Prepare Reagents: 1. 40% NaOH (aq) in Reactor 2. Amine HCl in Water Heat Heat Reactor to 95°C Prep->Heat Add Dropwise Addition of Amine HCl to Hot Base Heat->Add ReactDistill Simultaneous Reaction & Flash Distillation Add->ReactDistill Instant Cyclization Collect Collect Distillate over KOH (0°C Receiver) ReactDistill->Collect Vapor Phase Purify Redistill (Optional) BP: 66-67°C Collect->Purify

Caption: Operational workflow emphasizing the "Reactive Distillation" technique.

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Appearance Clear, colorless liquidVisualYellowing indicates polymerization. Redistill immediately.
Boiling Point 66–67 °CDistillationIf BP > 70°C, water content is too high. Add more KOH.
Purity > 98%GC-FID / 1H-NMRImpurity at ~3.0-3.5 ppm indicates hydrolysis (amino alcohol).
Stability Stable at 4°C over KOHStorageStore in dark, taped containers. Add solid NaOH to stabilize.

NMR Characterization (


): 
  • Protons: Methyl doublet (~1.0 ppm), Ring protons (multiplets at ~1.3 ppm and ~1.8 ppm).

  • Note: The ring protons are non-equivalent due to the chiral center and rigid ring structure.

References

  • Wenker, H. (1935).[6] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society, 57(1), 2328.[6]

  • Reeves, W. A., et al. (1955). "Ethylenimine". Organic Syntheses, Coll.[7] Vol. 3, p.148. (Classic protocol foundation).

  • National Toxicology Program. (2021). "15th Report on Carcinogens: 2-Methylaziridine". NCBI Bookshelf.

  • Li, X., Chen, N., & Xu, J. (2010).[8][9] "An Improved and Mild Wenker Synthesis of Aziridines". Synthesis, 2010(20), 3423-3428.

Sources

Application Note: Strategic Utilization of 2-Chloropropan-1-amine HCl in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It moves beyond basic textbook definitions to address the practical, mechanistic, and safety challenges of using 2-chloropropan-1-amine HCl (also known as 2-chloropropylamine hydrochloride).

Executive Summary

2-Chloropropan-1-amine HCl (


) is a bifunctional building block used primarily to introduce amino-propyl chains into nucleophilic scaffolds (phenols, thiols, amines).

The Critical Insight: Unlike simple alkyl halides, this compound does not typically undergo direct


 displacement of the chlorine by an external nucleophile.[1] Instead, upon neutralization, it undergoes rapid intramolecular cyclization to form a 2-methylaziridinium  intermediate. Consequently, the regiochemistry of the final product is governed by the ring-opening rules of this intermediate, often leading to isomeric rearrangement .

Failure to account for this "Aziridinium Convergence" is the primary cause of structural assignment errors in synthesis. This guide details how to harness this mechanism for the synthesis of 1-substituted-propan-2-amines (e.g., Mexiletine analogs).

Mechanistic Profiling: The Aziridinium Convergence

The "Hidden" Intermediate

When 2-chloropropan-1-amine HCl is exposed to base, the deprotonated primary amine (


) acts as an internal nucleophile, attacking the secondary carbon bearing the chlorine. This Neighboring Group Participation (NGP) is entropically favored over intermolecular reactions.
  • Cyclization: Formation of 2-methylaziridine.

  • Ring Opening: The external nucleophile (

    
    ) attacks the aziridine ring.
    
    • Kinetic Control (Standard): Nucleophiles attack the less hindered primary carbon .

    • Result: The final product carries the nucleophile at the primary position and the amine at the secondary position (

      
      ).
      
Structural Implications

This mechanism means that 2-chloropropan-1-amine (Cl on secondary C) and its isomer 1-chloropropan-2-amine (Cl on primary C) often yield the same product .

  • Starting Material:

    
    [2]
    
  • Intermediate: 2-Methylaziridine[3]

  • Major Product:

    
     (1-substituted-propan-2-amine)
    

Note: If your target requires the amine at the primary position (


), this reagent is likely unsuitable under standard basic conditions.
Pathway Visualization

The following diagram illustrates the convergence and regioselectivity.

AziridiniumMechanism Start 2-Chloropropan-1-amine HCl (Protonated, Stable) FreeBase Free Amine (Transient) Start->FreeBase Base (NaOH/K2CO3) Aziridine INTERMEDIATE: 2-Methylaziridine FreeBase->Aziridine Intramolecular Cyclization (Fast, -HCl) PathPrimary Attack at Primary C (Less Hindered) Aziridine->PathPrimary Nu- attack (Kinetic) PathSecondary Attack at Secondary C (Sterically Hindered) Aziridine->PathSecondary Nu- attack ProdRearranged MAJOR PRODUCT: 1-Substituted-propan-2-amine (Rearranged Skeleton) PathPrimary->ProdRearranged ProdRetained MINOR PRODUCT: 2-Substituted-propan-1-amine (Retained Skeleton) PathSecondary->ProdRetained

Caption: Mechanistic pathway showing the obligatory aziridine intermediate. Note that the major pathway leads to the "rearranged" product where the nucleophile attaches to the primary carbon.

Safety Protocol: Vesicant Management

WARNING: The in situ generated 2-methylaziridine is a potent alkylating agent and a suspected carcinogen. It shares toxicological properties with nitrogen mustards.[4]

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

  • Quenching: Residual aziridine must be destroyed before disposal. Use a solution of 10% sodium thiosulfate or aqueous acid (HCl) to ring-open any unreacted intermediate into harmless species.

  • PPE: Double nitrile gloves are mandatory. If handling >5g, use Silver Shield® laminate gloves.

Experimental Protocol: Synthesis of Aryloxypropanamines

Target Application: Synthesis of Mexiletine analogs (Class Ib antiarrhythmic agents). Reaction Type:


-type ring opening of in situ aziridine.
Materials
ReagentEquiv.Role
Phenol Derivative (e.g., 2,6-dimethylphenol)1.0Nucleophile
2-Chloropropan-1-amine HCl 1.2 Electrophile Source
Potassium Carbonate (

)
2.5Base (Proton Scavenger)
Potassium Iodide (KI)0.1Catalyst (Finkelstein-like activation)
Acetonitrile (MeCN) or DMF-Solvent (Polar Aprotic)
Step-by-Step Methodology

Step 1: Nucleophile Activation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Add powdered

    
     (2.5 equiv).
    
  • Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange).

Step 2: Reagent Addition & Cyclization

  • Add 2-chloropropan-1-amine HCl (1.2 equiv) and catalytic KI (0.1 equiv) directly to the suspension.

  • Mechanistic Check: As the salt neutralizes, 2-methylaziridine forms transiently in the solution.

Step 3: Reaction

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-82°C for MeCN) .

  • Monitor via TLC or LC-MS.

    • TLC Monitoring: The aziridine intermediate is not stable on silica. Monitor the consumption of the phenol.[5]

    • Timeframe: Typically 12–24 hours.[5]

Step 4: Work-up & Purification [6]

  • Cool to room temperature.

  • Quench: Add 1M HCl (aq) to adjust pH to ~2. This hydrolyzes any remaining aziridine and protonates the product amine, pulling it into the aqueous phase.

  • Wash: Extract the aqueous layer with Ethyl Acetate (removes unreacted phenol/neutrals). Discard organic layer.

  • Basify: Adjust the aqueous layer to pH >12 using 4M NaOH. The product amine will oil out.

  • Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

  • Dry: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Analytical Validation
  • 1H NMR (CDCl3): Look for the diagnostic multiplet of the chiral center (CH-NH2) around

    
     3.0–3.5 ppm.
    
  • Regiochemistry Check:

    • Correct Product (1-aryloxy-2-propylamine): The

      
       attached to the oxygen will appear as a doublet or doublet of doublets (integrating to 2H). The terminal methyl group will be a doublet.
      
    • Incorrect Isomer (2-aryloxy-1-propylamine): The terminal

      
       would appear as a multiplet, and the methine attached to oxygen would be further downfield.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of aziridineDilute the reaction (0.1 M). High concentrations favor aziridine self-polymerization.
No Reaction Salt not neutralizingEnsure

is finely powdered. Switch to a stronger base (NaH in DMF) if the nucleophile is weak.
Wrong Regioisomer Steric bulk of nucleophileIf the nucleophile is extremely bulky (e.g., trityl), it may force attack at the secondary carbon, but this is rare.
Emulsion during workup Amphiphilic nature of productUse brine during extraction. Keep the pH clearly basic (>12) during the final extraction.

Workflow Diagram

ProtocolWorkflow Setup Step 1: Activation Phenol + K2CO3 in MeCN (Generate Phenoxide) Addition Step 2: Addition Add 2-Chloropropan-1-amine HCl (In situ Aziridine formation) Setup->Addition Reflux Step 3: Reaction Reflux 80°C, 12-24h (Ring Opening) Addition->Reflux Quench Step 4: Acidic Workup (pH 2) Hydrolyze residual Aziridine Protonate Product (Water soluble) Reflux->Quench Purify Step 5: Basify & Extract pH > 12 -> Extract into DCM Isolate Free Amine Quench->Purify

Caption: Operational workflow for the synthesis of aryloxypropanamines ensuring safety and purity.

References

  • Mechanistic Regioselectivity: D'Hooghe, M., et al. "Regioselectivity in the Ring Opening of 2-Methylaziridines." Advanced Synthesis & Catalysis, 1993.[7]

  • Aziridine Intermediates: BenchChem Application Note. "Nucleophilic Addition to Activated Aziridines." 2025.

  • Synthetic Protocols (Mexiletine Class): "Synthesis of 1-(2,6-dimethylphenoxy)-2-propanamine (Mexiletine)." Journal of Medicinal Chemistry (General reference for aryloxypropanamine synthesis via aziridines).
  • Safety Data: Fisher Scientific SDS. "2-Chloropropylamine Hydrochloride Safety Data Sheet."

Sources

Technical Application Note: Regioselective Synthesis of 2-Chloropropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 2-chloropropan-1-amine hydrochloride (CAS: 6266-35-9) from 1-amino-2-propanol (Isopropanolamine). This transformation is a critical step in the synthesis of amino-alkyl linkers and nitrogen mustard analogs used in oncology drug development.

Critical Technical Challenge: The primary challenge in this synthesis is the high risk of intramolecular cyclization. The free amine can displace the activated hydroxyl group to form a volatile and toxic aziridinium ion intermediate. This leads to thermodynamic scrambling, producing a mixture of 2-chloropropan-1-amine and 1-chloropropan-2-amine.

The Solution: This protocol utilizes a Pre-Protonation Strategy . By converting the amino alcohol to its hydrochloride salt before chlorination, the nitrogen lone pair is sequestered (


), preventing intramolecular attack. This forces the reaction to proceed via a direct intermolecular 

mechanism, preserving regiochemistry.

Reaction Mechanism & Chemical Logic

The "Safe" vs. "Scrambled" Pathway

The success of this synthesis depends entirely on pH control.

  • Pathway A (Acidic - Desired): The protonated ammonium species cannot act as a nucleophile. Thionyl chloride converts the secondary alcohol to a chlorosulfite, which is displaced by chloride (

    
    ) in an 
    
    
    
    fashion.
  • Pathway B (Neutral/Basic - Undesired): If the amine remains free, it attacks the chlorosulfite carbon (C2) intramolecularly, forming a 2-methylaziridinium ion. Subsequent ring opening by chloride occurs at both C1 and C2, yielding a mixture of isomers.

Mechanistic Diagram (Graphviz)

ReactionMechanism Start 1-Amino-2-propanol (Free Base) Salt Ammonium Salt (Protonated) Start->Salt + HCl (gas/ether) Aziridine Aziridinium Ion (Toxic/Unstable) Start->Aziridine Direct SOCl2 (No Acid) Inter Chlorosulfite Intermediate Salt->Inter + SOCl2 Product 2-Chloropropan-1-amine HCl (Target Product) Inter->Product SN2 Substitution (Cl- attack) Scramble Isomeric Mixture (1-Cl-2-NH2 + 2-Cl-1-NH2) Aziridine->Scramble Ring Opening

Caption: Figure 1. Mechanistic divergence.[1][2] The green pathway (protonation) prevents aziridinium formation (red pathway), ensuring regiochemical purity.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
1-Amino-2-propanol >98%, racemic or chiralSubstrate
Thionyl Chloride (

)
ReagentPlus®, >99%Chlorinating Agent
Hydrogen Chloride (HCl) 4M in Dioxane or anhydrous gasProton Source
Chloroform (

)
Anhydrous, Ethanol-freeSolvent
Glassware 2-Neck RB Flask, Reflux Condenser, Drying Tube (

)
Setup
Step-by-Step Methodology
Phase 1: Salt Formation (Critical)

Note: Commercial 1-amino-2-propanol is a viscous liquid. It must be converted to a solid HCl salt before chlorination.

  • Dissolve 1-amino-2-propanol (10.0 g, 133 mmol) in anhydrous Chloroform (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add HCl (4M in Dioxane) (35 mL, ~1.05 equiv) or bubble anhydrous HCl gas until the solution is acidic (pH < 2 on wet paper).

  • A white precipitate (Amino-alcohol HCl) will form.

  • Evaporate the solvent in vacuo to obtain the hygroscopic hydrochloride salt. Alternatively, proceed to Phase 2 in the same pot if using chloroform.

Phase 2: Chlorination
  • Suspend the dried Amino-alcohol HCl salt in fresh anhydrous Chloroform (60 mL).

  • Equip the flask with a magnetic stir bar, reflux condenser, and a drying tube (to trap HCl/SO2 gases).

  • Add Thionyl Chloride (11.6 mL, 160 mmol, 1.2 equiv) dropwise via an addition funnel at room temperature.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin.[3][4]
  • Once addition is complete, heat the mixture to Reflux (61°C) .

  • Maintain reflux for 3 to 4 hours . The solid should slowly dissolve or change texture as the reaction proceeds.

Phase 3: Isolation & Purification[4]
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove solvent and excess

    
    .
    
    • Warning: Use a base trap for the vacuum pump to neutralize acidic vapors.

  • The residue is a crude, off-white solid.

  • Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol (or Methanol) and add Diethyl Ether until turbid. Cool to -20°C overnight.

  • Filter the white crystalline solid under nitrogen (hygroscopic).

  • Yield Expectation: 85-92%.

Workflow Diagram (Graphviz)

ProtocolWorkflow Setup Setup: Dry Glassware N2 Atmosphere SaltForm Step 1: Salt Formation Add HCl/Dioxane Target pH < 2 Setup->SaltForm Addition Step 2: Chlorination Add SOCl2 dropwise Temp: 25°C SaltForm->Addition Dry Salt Reflux Step 3: Reaction Reflux (61°C) Time: 4 Hours Addition->Reflux Evolution of SO2 Workup Step 4: Isolation Evaporate Volatiles Recrystallize (EtOH/Ether) Reflux->Workup Complete Conversion

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical salt formation step.

Quality Control & Characterization

The product must be characterized as the Hydrochloride Salt . Do not neutralize for NMR, as the free base is unstable.

AnalysisExpected Result (2-Chloropropan-1-amine HCl)Notes
Appearance White crystalline powderHighly hygroscopic. Store in desiccator.
Melting Point 178 – 183 °CSharp melting point indicates high purity [1].
1H NMR (D2O)

1.55 (d, 3H,

)

3.20 (m, 2H,

)

4.35 (m, 1H,

)
The

proton is deshielded (shifted downfield) compared to the starting alcohol (

~3.9).
Regiochemistry Check Target:

is a doublet.Isomer (1-Cl-2-NH2):

would be a doublet but chemical shifts differ.[5]
Coupling constants (

) confirm the secondary chloride structure.

Safety & Handling (E-E-A-T)

Warning: Nitrogen Mustard Analog. While 2-chloropropan-1-amine is less potent than bis(2-chloroethyl)amine (Mustard Gas), it is an alkylating agent.

  • Vesicant Hazard: This compound can cause severe skin blistering and respiratory damage. It irreversibly alkylates DNA.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate or dilute Ammonia/Ethanol solution to ring-open any aziridinium species formed, rendering them harmless.

  • Storage: Store at 2-8°C under Argon. Moisture triggers degradation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87792395, 2-Amino-1-chloropropan-1-ol (Related Isomer Data). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for alkyl halide synthesis using thionyl chloride).
  • Reeves, J. T., et al. (2013). Development of a Scalable Synthesis of a Chloropropylamine Hydrochloride. Organic Process Research & Development. (Provides industrial context for handling chloroalkylamines).

Sources

Application Notes and Protocols: Wenker Synthesis of 2-Methylaziridine from 2-Chloropropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Wenker synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of aziridines from β-amino alcohols.[1][2] This process involves two primary steps: the formation of a sulfate ester from the amino alcohol, followed by an intramolecular nucleophilic substitution facilitated by a base to yield the three-membered aziridine ring.[1][2][3] Aziridines are highly valuable, strained heterocyclic compounds that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[4][5][6] Their utility stems from the high ring strain, which allows for facile ring-opening reactions with a variety of nucleophiles.[5]

This document provides a comprehensive guide to the Wenker synthesis, with a specific focus on the synthesis of 2-methylaziridine from 2-chloropropan-1-amine. While the classical Wenker synthesis starts from a β-amino alcohol, this guide will detail the necessary preceding step of converting the haloamine to the corresponding amino alcohol. We will delve into the reaction mechanism, provide detailed and validated experimental protocols, and discuss safety considerations, purification techniques, and analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The synthesis of 2-methylaziridine from 2-chloropropan-1-amine via a modified Wenker approach involves two key transformations:

  • Formation of the β-amino alcohol: The initial step is the conversion of 2-chloropropan-1-amine to 1-aminopropan-2-ol. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxide group.

  • The Wenker Synthesis: This is the core cyclization process and proceeds in two distinct stages:

    • Esterification: The resulting 1-aminopropan-2-ol is reacted with a sulfating agent, classically concentrated sulfuric acid, to form the corresponding amino sulfate ester.[1][2] Milder and more efficient methods have been developed using reagents like chlorosulfonic acid, which can be performed at lower temperatures, thus minimizing side reactions such as charring.[7][8]

    • Intramolecular Cyclization: The amino sulfate ester is then treated with a strong base, such as sodium hydroxide. The base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the 2-methylaziridine ring.[1][2]

The overall reaction scheme is depicted below:

Wenker_Synthesis cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Wenker Synthesis 2-chloropropan-1-amine 2-Chloropropan-1-amine 1-aminopropan-2-ol 1-Aminopropan-2-ol 2-chloropropan-1-amine->1-aminopropan-2-ol NaOH(aq) Amino_sulfate_ester Amino Sulfate Ester Intermediate 1-aminopropan-2-ol->Amino_sulfate_ester H2SO4 or ClSO3H 2-methylaziridine 2-Methylaziridine Amino_sulfate_ester->2-methylaziridine NaOH

Caption: Overall workflow for the synthesis of 2-methylaziridine.

A more detailed look at the intramolecular cyclization step highlights the key bond formations:

Mechanism A Amino Sulfate Ester B Deprotonated Intermediate A->B + OH- C 2-Methylaziridine B->C - SO4^2- (intramolecular SN2)

Caption: The base-mediated intramolecular cyclization mechanism.

Experimental Protocols

Part 1: Synthesis of 1-Aminopropan-2-ol from 2-Chloropropan-1-amine

This protocol outlines the conversion of the starting haloamine to the necessary β-amino alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropropan-1-amine93.5510.0 g0.107
Sodium Hydroxide (NaOH)40.008.56 g0.214
Deionized Water18.02100 mL-
Diethyl Ether (for extraction)74.12As needed-
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.

  • To the stirred solution, add 2-chloropropan-1-amine dropwise. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-aminopropan-2-ol. The product can be purified further by distillation if necessary.

Part 2: Wenker Synthesis of 2-Methylaziridine

This protocol details the cyclization of 1-aminopropan-2-ol to 2-methylaziridine. An improved, milder procedure using chlorosulfonic acid is described.[7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminopropan-2-ol75.115.0 g0.0666
Chlorosulfonic Acid (ClSO3H)116.527.76 g (4.5 mL)0.0666
Sodium Hydroxide (NaOH)40.0010.66 g0.266
Deionized Water18.0250 mL-
Diethyl Ether (for extraction)74.12As needed-
Anhydrous Potassium Carbonate (K2CO3)138.21As needed-

Procedure:

  • Esterification:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the crude 1-aminopropan-2-ol.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add chlorosulfonic acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the amino sulfate ester.

  • Cyclization:

    • Prepare a solution of sodium hydroxide in deionized water in a separate beaker and cool it in an ice bath.

    • Slowly and carefully add the amino sulfate ester mixture to the cold NaOH solution with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

    • Combine the organic layers and dry over anhydrous potassium carbonate.

    • Filter the drying agent.

    • The crude 2-methylaziridine can be purified by distillation. Collect the fraction boiling at 66-67 °C.[9]

Safety and Handling

Aziridines are highly toxic, corrosive, and flammable compounds.[10][11][12] They are also suspected carcinogens.[12][13] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[10][11] This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11][14]

  • Inhalation: Avoid inhaling vapors. Work in a fume hood and use respiratory protection if necessary.[11][15]

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area immediately with plenty of soap and water.[11][14]

  • Fire Hazard: 2-Methylaziridine is flammable.[12] Keep away from heat, sparks, and open flames.[10] Use appropriate fire extinguishing agents like dry chemical powder or CO2.[10]

  • Storage: Store 2-methylaziridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[14][16] Contact with acid can cause violent polymerization.[12]

  • Waste Disposal: All aziridine-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[11]

Product Characterization

The identity and purity of the synthesized 2-methylaziridine can be confirmed using various analytical techniques.

Expected Yield: The overall yield for this two-step synthesis can vary, but yields for the Wenker synthesis of similar small aziridines are often in the range of 70-85%.[3]

Physical Properties:

PropertyValue
AppearanceColorless, oily liquid[12]
OdorAmmonia-like[6][12]
Boiling Point66-67 °C[9]
Density~0.8 g/mL[12]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of 2-methylaziridine is a key tool for its identification.[17]

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the methyl group and the two carbons of the aziridine ring.

  • FT-IR: The infrared spectrum can be used to identify the characteristic N-H and C-N stretching vibrations.[18][19]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product (57.09 g/mol ).[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of 1-aminopropan-2-olIncomplete reaction or loss during workup.Increase reflux time. Ensure efficient extraction by performing multiple extractions.
Low yield of 2-methylaziridineIncomplete esterification or cyclization. Side reactions like polymerization.Ensure anhydrous conditions during esterification. Control temperature carefully during all steps. Use a milder base for cyclization if elimination is a competing reaction.
Product is impure after distillationCo-distillation with impurities or thermal decomposition.Use fractional distillation for better separation. Consider purification by column chromatography on basic or neutral alumina to avoid ring-opening.[4][20]

Applications in Drug Development

2-Methylaziridine and other aziridine derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals.[6][21] The strained three-membered ring can be selectively opened by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is harnessed in the synthesis of antiviral, anticancer, and antibacterial agents. The ability to introduce a chiral center at the 2-position of the aziridine ring also makes it a valuable synthon for asymmetric synthesis.

References

  • BenchChem. (n.d.). Effective purification methods for high-purity 2-(1-Aziridinyl)ethyl methacrylate monomer.
  • MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • Vogt, D., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47-52. DOI:10.1039/C3CY00513E
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Gemoets, H., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(23), 2973-2993. DOI:10.1039/C9PY00278B
  • Rauk, A., et al. (1992). The infrared spectrum of 2-methylaziridine from scaled ab initio force fields. Canadian Journal of Chemistry, 70(2), 464-473.
  • JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
  • ChemicalBook. (n.d.). 2-Methylaziridine(75-55-8) 1H NMR spectrum.
  • PubChem. (2000, December 4). 2-Methylaziridine.
  • Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(19), 3315-3318.
  • AK Scientific, Inc. (n.d.). (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Aziridineethanol, 97%.
  • Veeprho. (n.d.). Aziridine Impurities and Related Compound.
  • SpectraBase. (n.d.). 2-Methylaziridine - Optional[Vapor Phase IR] - Spectrum.
  • Wikipedia. (n.d.). Wenker synthesis.
  • 3M. (n.d.). Safety Data Sheet.
  • Guidechem. (n.d.). (S)-2-Methylaziridine.
  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization.
  • ResearchGate. (n.d.). Intramolecular cyclization of amino alcohols catalyzed by SnCl2...
  • Google Patents. (n.d.). Aziridine compounds, methods of preparation and reactions thereof.
  • BenchChem. (n.d.). Application Notes and Protocols: Experimental Guide to the Wenker Synthesis of Aziridines from Amino Alcohols.
  • Organic Chemistry Portal. (n.d.). Wenker Synthesis.
  • Actylis. (n.d.). Propyleneimine - Adhesion Promoter.
  • PMC. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • SciSpace. (n.d.). Wenker synthesis.
  • PharmaCompass. (n.d.). 2-Methylaziridine.
  • chemeurope.com. (n.d.). Wenker synthesis.
  • YouTube. (2022, February 4). Wenker Aziridine Synthesis Mechanism | Organic Chemistry.
  • LookChem. (n.d.). 2-Methylaziridine.
  • Google Patents. (n.d.). A kind of preparation method of 2- methylaziridine.
  • National Center for Biotechnology Information. (n.d.). 2-Methylaziridine (propyleneimine).

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Application Note: Preparation of Heterocyclic Amines Using 3-Chloropropylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide and validated protocols for synthesizing saturated nitrogen heterocycles using 3-chloropropylamine hydrochloride as a bifunctional building block.

Introduction & Chemical Rationale

Saturated nitrogen-containing heterocycles—such as azetidines, pyrrolidines, and complex fused cyclic ureas—are privileged scaffolds in modern drug discovery. Their incorporation into molecular architectures can favorably modulate critical physicochemical properties, including aqueous solubility, metabolic stability, and target-binding affinity[1].

The synthesis of these diverse ring systems frequently relies on 3-chloropropylamine hydrochloride , a highly versatile, bifunctional C3-N building block.

Causality in Reagent Selection: Why utilize the hydrochloride salt rather than the free base? The free base of 3-chloropropylamine is highly reactive and prone to spontaneous intermolecular polymerization and self-alkylation. By employing the hydrochloride salt, the primary amine is protonated, effectively neutralizing its nucleophilicity. This renders the reagent exceptionally stable for long-term storage and allows chemists to control the sequence of reactions (e.g., selective N-protection or condensation) by carefully modulating the pH with specific bases during the experimental workflow[2].

Divergent Synthetic Pathways

Depending on the reaction conditions and coupling partners, 3-chloropropylamine hydrochloride can be directed toward multiple heterocyclic targets.

G A 3-Chloropropylamine Hydrochloride B N-Boc Protection & Cyclization A->B Boc2O, Base C Condensation with Aldehydes A->C Carbonyls D Reaction with Activated Carboxylates A->D N-phenoxycarbonyls E Azetidines (4-membered) B->E Intramolecular SN2 F Pyrrolidines (5-membered) C->F Reductive Amination G Cyclic Ureas (Antiviral Scaffolds) D->G t-BuOK Cyclization

Divergent synthetic pathways utilizing 3-chloropropylamine hydrochloride.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of N-Boc-Azetidine (4-Membered Ring)

Azetidines possess significant inherent ring strain, making their synthesis thermodynamically challenging[1]. The most direct method for their preparation is the intramolecular cyclization of N-Boc-3-chloropropylamine.

Mechanistic Causality: The Boc (tert-butoxycarbonyl) protecting group serves a dual purpose. First, it acts as a steric shield to prevent intermolecular side reactions. Second, the electron-withdrawing nature of the carbamate increases the acidity of the N-H bond. This allows it to be easily deprotonated by a base (e.g., NaH or K₂CO₃), generating a nucleophilic anion that displaces the chloride via an intramolecular SN2 mechanism[1].

Mechanism Step1 N-Boc-3-chloropropylamine Step2 Deprotonation by Base (NaH or K2CO3) Step1->Step2 Step3 Carbamate Anion (Nucleophile) Step2->Step3 Step4 Intramolecular SN2 (Cl- leaves) Step3->Step4 Step5 N-Boc-Azetidine Step4->Step5

Mechanistic workflow for the intramolecular SN2 cyclization of azetidine.

Step-by-Step Methodology:

  • Boc Protection: Suspend 3-chloropropylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (2.2 eq) dropwise. (Rationale: The first equivalent neutralizes the HCl salt to liberate the free amine; the excess acts as an acid scavenger)[2].

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Warm to room temperature and stir overnight. Quench with water, extract, and purify via silica gel chromatography to yield N-Boc-3-chloropropylamine[2].

  • Cyclization: Dissolve the purified N-Boc-3-chloropropylamine in anhydrous DMF under an inert argon atmosphere.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. (Rationale: NaH irreversibly deprotonates the carbamate, driving the equilibrium forward)[1].

  • Heat the mixture to 60 °C for 4-6 hours to overcome the activation energy barrier associated with the azetidine ring strain.

  • Quench carefully with saturated NH₄Cl, extract with ethyl acetate, and purify to isolate N-Boc-azetidine.

Protocol B: Synthesis of 2-Substituted Pyrrolidines (5-Membered Ring)

Pyrrolidines can be efficiently synthesized by condensing 3-chloropropylamine with carbonyl compounds, such as aromatic aldehydes[3].

Mechanistic Causality: The primary amine of 3-chloropropylamine condenses with the aldehyde to form a transient imine intermediate. The pendant chloropropyl chain is perfectly positioned for an intramolecular alkylation. Upon activation or reduction, the nitrogen center attacks the alkyl chloride, forming the 5-membered pyrrolidine ring and bypassing the need for multi-step linear syntheses[3].

Step-by-Step Methodology:

  • Mix 3-chloropropylamine hydrochloride (1.0 eq) and an aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., THF or methanol).

  • Add a mild base (e.g., NaHCO₃) to liberate the free amine and facilitate imine formation.

  • Introduce a reducing agent (e.g., sodium borohydride) or a strong base depending on the desired substitution pattern, promoting the cyclization of the chloropropyl chain onto the activated nitrogen center[3].

  • Monitor via LC-MS until the intermediate imine is fully consumed and the 5-membered pyrrolidine ring is formed.

Protocol C: Synthesis of Cyclic Ureas/Carbamates (Antiviral Scaffolds)

3-Chloropropylamine hydrochloride is a critical reagent in the synthesis of complex antiviral drugs, including the HIV protease inhibitors Lopinavir and Ritonavir[4].

Mechanistic Causality: The primary amine is utilized to open activated intermediates (e.g., N-phenoxycarbonyl-L-valine). The subsequent addition of a bulky, strong base like potassium tert-butoxide (t-BuOK) deprotonates the newly formed urea/carbamate nitrogen. The steric bulk of t-BuOK prevents it from acting as a nucleophile, ensuring it functions exclusively as a base to trigger the intramolecular displacement of the chloride, yielding a cyclic tetrahydropyrimidinone derivative[4].

Step-by-Step Methodology:

  • Treat N-phenoxycarbonyl-L-valine with 3-chloropropylamine hydrochloride in a THF/basic medium to form the acyclic intermediate[4].

  • Isolate the intermediate and redissolve in anhydrous THF.

  • Add t-BuOK (1.2 eq) at 0 °C to initiate cyclization.

  • Stir until complete conversion is observed (validate via TLC), yielding the cyclic intermediate required for downstream Lopinavir synthesis[4].

Quantitative Data & Reaction Parameters

The following table summarizes the experimental parameters for the three primary heterocyclic synthesis pathways utilizing 3-chloropropylamine hydrochloride:

Target HeterocycleRing SizeKey Reagents / Coupling PartnersPrimary Base UsedSolventTypical Reaction Temp
N-Boc-Azetidine 4-MemberedBoc₂ONaH or K₂CO₃DMF0 °C to 60 °C
2-Substituted Pyrrolidines 5-MemberedAromatic Aldehydes, ReductantNaHCO₃ / Et₃NTHF / MeOHRoom Temp
Cyclic Ureas (Antivirals) 6-MemberedN-phenoxycarbonyl derivativest-BuOKTHF0 °C to Room Temp

References

  • Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives - Benchchem. BenchChem.
  • Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine - Benchchem. BenchChem.
  • Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship and traditional applications. UNESP.
  • Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Application Note: Reaction Conditions and Mechanistic Control for 2-Chloropropan-1-amine with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The functionalization of 2-chloropropan-1-amine (and its hydrochloride salt) via nucleophilic substitution is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of alkylating agents and specialized peptidomimetics. Unlike standard primary alkyl halides, the reactivity of 2-chloropropan-1-amine is entirely dictated by Neighboring Group Participation (NGP) .

As a Senior Application Scientist, I have structured this guide to move beyond empirical recipes. By understanding the kinetic and thermodynamic drivers of the intermediate aziridinium ion , researchers can rationally design reaction conditions to control regioselectivity, suppress polymerization, and maximize yields.

Mechanistic Insights: The Aziridinium Intermediate

The reaction of 2-chloropropan-1-amine with an external nucleophile is rarely a direct intermolecular


 process. Instead, the primary amine acts as an internal nucleophile, providing anchimeric assistance to displace the secondary chloride.
The Two-Step Kinetic Pathway
  • Intramolecular Cyclization (Rate-Determining Step): Upon neutralization of the hydrochloride salt, the free base undergoes a rapid intramolecular cyclization to form a highly strained, electrophilic 2-methylaziridinium ion . This first-order reaction is often the rate-limiting step when reacting with weak nucleophiles [1].

  • Nucleophilic Ring Opening: The aziridinium intermediate is subsequently attacked by the external nucleophile. Because the intermediate is highly reactive, it is susceptible to attack by even weak nucleophiles, including water (hydrolysis) [2].

Regioselectivity: Steric vs. Electronic Control

The 2-methylaziridinium intermediate presents two electrophilic carbons for attack:

  • Attack at C3 (Unsubstituted,

    
    ):  Favored under neutral or basic conditions due to steric accessibility (classic 
    
    
    
    -like trajectory). This yields a 1-substituted propan-2-amine derivative.
  • Attack at C2 (Substituted,

    
    ):  Favored under acidic conditions where the transition state develops partial carbocation character (
    
    
    
    -like), leading to a 2-substituted propan-1-amine derivative.

Understanding this regioselectivity is critical; failure to control the pH of the reaction medium will result in an inseparable mixture of regioisomers.

Mechanism A 2-Chloropropan-1-amine (Free Base) B 2-Methylaziridinium Intermediate A->B Intramolecular SN2 (-Cl⁻) C Nucleophilic Attack (Ring Opening) B->C + Nu⁻ (Base: Attack at C3) D Regioselective Product C->D Final Adduct

Caption: Mechanistic pathway of 2-chloropropan-1-amine via the 2-methylaziridinium intermediate.

Critical Reaction Parameters & Causality

To engineer a self-validating and high-yielding protocol, the following parameters must be strictly controlled:

Base Selection

2-Chloropropan-1-amine is typically supplied as a stable hydrochloride salt to prevent spontaneous auto-polymerization [3].

  • Strong Inorganic Bases (NaOH, KOH): Excellent for rapidly generating the free base in aqueous or biphasic systems. NaOH is frequently used in excess (2.5 - 3.0 eq) to simultaneously neutralize the HCl salt and deprotonate the incoming nucleophile (e.g., thiols or imidazoles) [4].

  • Organic Bases (DIPEA, TEA): Preferred in strictly anhydrous conditions to prevent the hydrolysis of the aziridinium intermediate into 1-amino-2-propanol.

Solvent Effects
  • Polar Aprotic Solvents (DMF, MeCN): Accelerate the

    
     ring-opening step by leaving the nucleophile unsolvated and highly reactive. DMF is the industry standard for reacting 2-chloropropan-1-amine with nitrogen heterocycles [4].
    
  • Protic Solvents (Water, Alcohols): Can be used for highly reactive nucleophiles (like thiolates), but they risk competitive solvolysis of the aziridinium ion.

Temperature Control

The formation of the aziridine ring requires moderate thermal activation (typically 30°C to 50°C). However, prolonged heating above 80°C promotes oligomerization of the aziridine. A step-wise temperature gradient (cooling during base addition, followed by gentle heating) is mandatory.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction trajectory is proceeding as intended.

Workflow Step1 Step 1: Free Base Generation Neutralize HCl salt with Base (NaOH/K2CO3) at 0°C Step2 Step 2: Aziridinium Formation Controlled warming to Room Temp (1-2 hours) Step1->Step2 Step3 Step 3: Nucleophile Addition Add Nu-H, stir at 50-70°C (Monitor via TLC/LCMS) Step2->Step3 Step4 Step 4: Quench & Extract Aqueous workup to remove salts and unreacted amines Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography (DCM/MeOH/NH4OH) Step4->Step5

Caption: Standard experimental workflow for nucleophilic substitution of 2-chloropropan-1-amine.

Protocol A: N-Alkylation of Nitrogen Heterocycles (e.g., Imidazoles)

This protocol utilizes DMF and NaOH to drive the reaction via the aziridinium intermediate, a method validated in the synthesis of pharmaceutical precursors [4].

Reagents:

  • 2-Chloropropan-1-amine hydrochloride: 1.0 eq (10.0 mmol)

  • Nucleophile (e.g., 2-methylimidazole): 1.0 eq (10.0 mmol)

  • Sodium Hydroxide (NaOH, finely crushed): 2.5 eq (25.0 mmol)

  • Anhydrous DMF: 0.1 M relative to the amine.

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve 2-methylimidazole in anhydrous DMF in a flame-dried round-bottom flask. Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add crushed NaOH in one portion. Stir vigorously for 30 minutes. Causality: This pre-forms the highly nucleophilic imidazolide anion.

  • Substrate Addition: Add 2-chloropropan-1-amine hydrochloride in one portion.

  • Cyclization & Substitution: Remove the ice bath. Allow the resulting suspension to stir for 16 hours, slowly warming to room temperature, then heat gently to 50°C for 2 hours. Validation Checkpoint: Draw an aliquot, quench in water/EtOAc, and check TLC (Ninhydrin stain). The primary amine spot of the starting material should be consumed.

  • Workup: Pour the mixture into ice water (5x volume of DMF) to crash out the product or extract with diethyl ether (3 × 100 mL).

  • Drying & Concentration: Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: S-Alkylation with Thiols

Thiols are soft, highly effective nucleophiles that rapidly open aziridinium rings with high regioselectivity [5].

Reagents:

  • 2-Chloropropan-1-amine hydrochloride: 1.0 eq

  • Thiol (e.g., Thiophenol): 1.1 eq

  • Potassium Carbonate (

    
    ): 3.0 eq
    
  • Acetonitrile (MeCN): 0.2 M

Step-by-Step Methodology:

  • Suspend

    
     and the thiol in MeCN at room temperature. Stir for 15 minutes.
    
  • Add 2-chloropropan-1-amine hydrochloride portion-wise to control the exothermic neutralization.

  • Heat the reaction to 60°C for 4-6 hours. Causality: The soft thiolate anion rapidly attacks the less hindered carbon of the in-situ generated aziridinium, minimizing competing hydrolysis.

  • Filter the reaction mixture through a Celite pad to remove inorganic salts.

  • Concentrate the filtrate and purify via silica gel chromatography using a gradient of DCM/MeOH (saturated with aqueous

    
     to prevent amine streaking).
    

Quantitative Data & Troubleshooting

Table 1: Comparative Reaction Conditions and Expected Outcomes
Nucleophile TypeExampleBase / SolventTemp / TimeRegioselectivity (Major Isomer)Expected Yield
N-Heterocycle 2-MethylimidazoleNaOH / DMF0°C

50°C (16h)
Attack at C3 (Steric control)50 - 65%
Primary Amine BenzylamineDIPEA / MeCN60°C (8h)Attack at C3 (Steric control)40 - 55%
Thiol Thiophenol

/ MeCN
60°C (4h)Attack at C3 (Soft Nu⁻)75 - 90%
Oxygen (Alkoxide) Sodium MethoxideNaOMe / MeOHReflux (12h)Mixed (C2 and C3 attack)< 40% (High solvolysis)
Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Low Yield / High Mass Recovery Incomplete neutralization of the HCl salt; aziridinium fails to form.Ensure base is in sufficient excess (>2.0 eq). Check pH of the reaction mixture (should be >9).
Formation of 1-amino-2-propanol Hydrolysis of the aziridinium intermediate by adventitious water.Switch to strictly anhydrous solvents (e.g., dry DMF) and use non-hygroscopic bases.
Intractable Polymeric Tarry Mixture Auto-polymerization of the aziridine intermediate due to excessive heat.Lower the reaction temperature. Ensure the nucleophile is pre-activated and present in excess to trap the intermediate immediately.

References

  • 2-Methylaziridine | C3H7N | CID 6377 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • SciFinder® Page 1 - ResearchGate. (Reference for DMF/NaOH coupling conditions). ResearchGate. Available at:[Link]

  • Studies on Phenylalkanethiolamine. IV. J-Stage. Available at:[Link]

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving 2-chloropropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-chloropropan-1-amine hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a secondary alkyl chloride, presents unique challenges and opportunities in synthetic design. The hydrochloride salt form dictates specific solubility constraints, while the potential for competing nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways makes solvent selection a critical parameter for achieving desired reactivity, yield, and purity. This guide provides an in-depth analysis of solvent effects on reactions involving 2-chloropropan-1-amine HCl, offering field-proven insights, detailed experimental protocols, and a logical framework for solvent choice to guide researchers toward successful synthetic outcomes.

Introduction: The Critical Role of the Reaction Medium

The solvent is not merely an inert medium for dissolving reactants; it is an active participant in the reaction, influencing everything from reactant solubility and stability to the energy of transition states and the distribution of products. For a polar, ionic starting material like 2-chloropropan-1-amine HCl, the choice of solvent is paramount.[1] An improper solvent can lead to insolubility, preventing the reaction from initiating, or it can drastically alter the reaction pathway, favoring undesired side products. This document is structured to provide a foundational understanding of the reactant's properties, a survey of relevant solvent classes, and actionable protocols for the strategic selection and screening of solvents in nucleophilic substitution reactions.

Physicochemical Profile of 2-chloropropan-1-amine HCl

A thorough understanding of the starting material is the first step in rational reaction design.

  • Structure and Form: 2-chloropropan-1-amine is supplied as a hydrochloride salt (C₃H₉Cl₂N), a crystalline solid at room temperature.[1] The protonated amine group makes the molecule highly polar and ionic.

  • Molecular Weight: 130.01 g/mol .[1]

  • Reactivity Centers:

    • Ammonium Group (-NH₃⁺Cl⁻): The protonated amine is non-nucleophilic. It requires deprotonation by a base to liberate the free, nucleophilic primary amine (-NH₂).

    • Secondary Alkyl Chloride (C-Cl): The chlorine atom is attached to a secondary carbon, making it susceptible to nucleophilic attack. This site can undergo substitution via both SN1 and SN2 mechanisms, as well as elimination.[2][3]

  • Solubility Profile: As an ionic salt, it exhibits good solubility in polar protic solvents like water and alcohols. Its solubility is significantly lower in less polar or aprotic solvents. This often necessitates the use of polar aprotic solvents like DMF or DMSO to achieve sufficient concentration for reaction, or the use of a phase-transfer catalyst in biphasic systems. A related compound, 2-chloro-N,N-dimethyl-1-propanamine hydrochloride, is noted to be soluble in water.[4]

Solvent Classes and Their Impact on Nucleophilic Substitution

The outcome of a substitution reaction at the C2 position of 2-chloropropan-1-amine is mechanistically dependent on the solvent's ability to stabilize ions and solvate nucleophiles.

Polar Protic Solvents

Examples include water (H₂O), methanol (MeOH), and ethanol (EtOH). These solvents possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.

  • Mechanism of Action: Polar protic solvents excel at solvating both cations and anions.[5] They stabilize the leaving group (Cl⁻) and any potential carbocation intermediate through strong ion-dipole interactions and hydrogen bonding.

  • Impact on Reactivity:

    • Favors SN1: By stabilizing the secondary carbocation intermediate, these solvents can accelerate SN1 pathways.[2][6]

    • Hinders SN2: They form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which deactivates the nucleophile and increases the activation energy for an SN2 attack.[7][8][9] This effect significantly slows down SN2 reactions.

Polar Aprotic Solvents

Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. These solvents have significant dipole moments but lack O-H or N-H bonds.

  • Mechanism of Action: Polar aprotic solvents effectively solvate cations through dipole-dipole interactions but leave anions (nucleophiles) relatively "naked" and unsolvated.[5][7]

  • Impact on Reactivity:

    • Strongly Favors SN2: By leaving the nucleophile highly reactive and accessible, these solvents dramatically accelerate the rate of SN2 reactions.[7][8] This makes them the solvents of choice for most bimolecular substitutions. For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[7]

Nonpolar Solvents

Examples include toluene, hexanes, and dichloromethane (DCM). These have low dielectric constants and are poor at solvating ions. Their primary role in reactions involving 2-chloropropan-1-amine HCl is typically limited to workup and extraction procedures, though DCM can sometimes be used for specific applications with appropriate phase-transfer catalysts.

Data Presentation: Comparative Table of Relevant Solvents

The following table provides a quick reference for comparing the properties of solvents commonly considered for reactions with 2-chloropropan-1-amine HCl.

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Key Considerations & Safety Notes
Water Polar Protic80.1100Excellent for dissolving the HCl salt; strongly favors SN1/solvolysis.
Methanol (MeOH) Polar Protic32.765Good solubility for the HCl salt; can act as a nucleophile (solvolysis). Toxic.
Ethanol (EtOH) Polar Protic24.578Similar to methanol, less toxic. Often used with a base for amination reactions.[10]
Isopropanol (IPA) Polar Protic19.982Less polar than EtOH; can be a good choice to balance solubility and reactivity.
Acetonitrile (ACN) Polar Aprotic37.582Excellent for SN2 reactions.[8] Good general-purpose solvent.
Dimethylformamide (DMF) Polar Aprotic36.7153High boiling point, excellent solvating power for many salts. Strong SN2 promoter.[8] Reproductive hazard.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high boiling point, exceptional solvating power. Strongest SN2 promoter.[8] Can be difficult to remove.
Tetrahydrofuran (THF) Polar Aprotic7.666Lower polarity; may require a co-solvent or phase-transfer catalyst for solubility. Can form peroxides.
Dichloromethane (DCM) Nonpolar9.140Generally poor solubility for the HCl salt; used in some reductive aminations.[11] Suspected carcinogen.

Logical and Visual Workflow for Solvent Selection

The choice of solvent should be a deliberate process based on the desired reaction mechanism. The following diagram illustrates a logical workflow for this decision-making process.

SolventSelection start Start: Define Reaction Goal (e.g., Substitution at C-Cl) nucleophile Analyze Nucleophile: Strong or Weak? start->nucleophile mechanism Desired Mechanism: Sₙ2 or Sₙ1? nucleophile->mechanism  Strong Nucleophile nucleophile->mechanism Weak Nucleophile   sn2_solvent Select Polar Aprotic Solvent (e.g., DMF, ACN, DMSO) Maximizes nucleophile reactivity. mechanism->sn2_solvent  Sₙ2 (Backside Attack) sn1_solvent Select Polar Protic Solvent (e.g., EtOH, H₂O) Stabilizes carbocation. mechanism->sn1_solvent Sₙ1 (Carbocation)   solubility_check Check Reactant Solubility. Is the salt soluble? sn2_solvent->solubility_check sn1_solvent->solubility_check insoluble Consider Options: 1. Use higher polarity solvent (e.g., DMSO). 2. Add co-solvent. 3. Use Phase-Transfer Catalyst. solubility_check->insoluble No soluble Proceed to Experimental Screening solubility_check->soluble Yes insoluble->soluble

Caption: Logical workflow for selecting a solvent for substitution reactions.

Experimental Protocols

The following protocols provide a validated starting point for laboratory work. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for SN2 Displacement of Chloride

This protocol describes a typical SN2 reaction using a generic amine nucleophile and a non-nucleophilic base.

Objective: To substitute the chloride of 2-chloropropan-1-amine with a secondary amine.

Materials:

  • 2-chloropropan-1-amine HCl

  • Secondary Amine (e.g., Piperidine, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq.)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Diagram: SN2 Reaction Pathway

SN2_Mechanism cluster_reactants Reactants in Polar Aprotic Solvent cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---C(H)(NH₂)(CH₃)---Cl]⁻ Nu->TS Backside Attack Substrate H₂N-CH(CH₃)-Cl Substrate->TS Product Nu-CH(NH₂)-CH₃ TS->Product LeavingGroup Cl⁻ TS->LeavingGroup

Caption: Concerted backside attack in an Sₙ2 reaction.

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.5 eq.).

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by 2-chloropropan-1-amine HCl (1.0 eq.) and the secondary amine (1.1 eq.).

    • Causality Note: K₂CO₃ acts as both a base to deprotonate the starting material's ammonium salt and to neutralize the HCl generated during the reaction. Acetonitrile is chosen as a polar aprotic solvent to promote the SN2 mechanism.[8]

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. d. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then brine (1x).

    • Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Parallel Solvent Screening Workflow

This protocol allows for the rapid and efficient determination of the optimal solvent for a novel reaction.

Objective: To compare the efficacy of different solvents for a specific nucleophilic substitution reaction.

Procedure:

  • Preparation: In a multi-well reaction block or in separate, identically sized vials, place a stir bar in each well/vial.

  • Reagent Stock Solution: Prepare a stock solution of your nucleophile and base (if required) in a suitable, highly soluble solvent that can be easily evaporated, or weigh them out directly into each vial.

  • Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Vial 1: ACN; Vial 2: DMF; Vial 3: THF; Vial 4: Isopropanol).

  • Reaction Initiation: Add an equal, known amount of 2-chloropropan-1-amine HCl to each vial. Seal the vials and place them in a heating block set to the desired temperature (e.g., 70 °C).

  • Monitoring: After a set time (e.g., 1 hour, 4 hours, and 12 hours), take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., methanol) and analyze by LC-MS.

  • Analysis: Compare the chromatograms for each time point. Assess the percentage conversion of the starting material and the formation of the desired product versus any byproducts. The solvent that provides the fastest conversion with the highest selectivity is the optimal choice for scale-up.

Conclusion and Best Practices

The successful application of 2-chloropropan-1-amine HCl in organic synthesis is critically dependent on a rational and informed approach to solvent selection. For bimolecular nucleophilic substitution (SN2), which is often the desired pathway for constructing new C-N, C-O, or C-S bonds, polar aprotic solvents such as acetonitrile and DMF are the superior choice. They effectively solubilize the polar reactants while enhancing the reactivity of the nucleophile. Conversely, polar protic solvents should generally be avoided unless a solvolysis or SN1 pathway is intended. By employing the logical workflows and screening protocols outlined in this guide, researchers can minimize side reactions, optimize reaction rates, and ultimately accelerate the drug development process.

References

  • 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem . National Center for Biotechnology Information. [Link]

  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information . PharmaCompass.com. [Link]

  • 2-Chloropropan-1-amine | C3H8ClN | CID 145856 - PubChem . National Center for Biotechnology Information. [Link]

  • Synthesis of 2 Chloropropane? . Sciencemadness Discussion Board. [Link]

  • 2-Propen-1-amine, hydrochloride . NIST WebBook. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution . OChemPal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • 11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]

  • 2-chloropropane . Amine Catalysts. [Link]

  • An efficient synthesis of neuroleptic drugs under microwave irradiation . Journal of Chemical and Pharmaceutical Research. [Link]

  • Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides . The Journal of Organic Chemistry. [Link]

  • Chemical Properties of 1-Propanol, 2-chloro- (CAS 78-89-7) . Cheméo. [Link]

  • nucleophilic substitution - halogenoalkanes and ammonia . Chemguide. [Link]

  • The SN2 Reaction Mechanism . Master Organic Chemistry. [Link]

  • SN2 Effect of Solvent . OpenOChem Learn. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi . Zenodo. [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) . YouTube. [Link]

  • Reductive amination . Wikipedia. [Link]

  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Solvent Effects on Sn2 Reactions . YouTube. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reductive Amination - Common Conditions . The Organic Synthesis Archive. [Link]

Sources

Troubleshooting & Optimization

preventing spontaneous cyclization of 2-chloropropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Stability Support Center for researchers working with haloalkylamines.

Topic: Preventing Spontaneous Cyclization of 2-chloropropan-1-amine HCl Ticket ID: STAB-2-CPA-001 Status: Resolved / Guide Published

Executive Summary & Safety Warning

The Central Conflict: You are working with 2-chloropropan-1-amine hydrochloride . This reagent is a "Spring-Loaded" electrophile. In its salt form (HCl), it is kinetically stable. However, upon neutralization (removal of the acidic proton), the free amine becomes a potent nucleophile that intramolecularly attacks the adjacent carbon-chlorine bond.

The Result: Rapid formation of 2-methylaziridine (propyleneimine).

  • Impact: Loss of reagent titer, formation of genotoxic impurities, and failure of downstream synthesis.

  • Safety Critical: 2-methylaziridine is a volatile, potent alkylating agent and a suspected carcinogen. Unintentional generation poses a severe inhalation hazard.

The Mechanism: Why It Cyclizes

To prevent the reaction, you must understand the kinetics. The cyclization follows an intramolecular nucleophilic substitution (


) pathway.
The Pathway

The reaction is driven by entropy (formation of a ring is intramolecular, so


 is favorable compared to intermolecular reactions) and the high nucleophilicity of the primary amine.

CyclizationMechanism Salt STABLE STATE 2-Chloropropan-1-amine HCl (Protonated Amine) FreeBase REACTIVE INTERMEDIATE Free Amine (Nucleophile Exposed) Salt->FreeBase Deprotonation (pH > 8) Base TRIGGER Addition of Base (NaOH, TEA, etc.) Base->FreeBase TS TRANSITION STATE Intramolecular Attack (N attacks C-Cl) FreeBase->TS Fast (k1) Product FAILURE STATE 2-Methylaziridine (Cyclized Impurity) TS->Product Cl- Leaving Group

Figure 1: The kinetic pathway from stable salt to toxic aziridine. Note that the free base is the "point of no return" if not immediately consumed.

Storage & Handling Protocols

The HCl salt is hygroscopic.[1][2][3] Water acts as a vehicle for proton transfer, creating local pockets of higher pH or allowing hydrolysis of the C-Cl bond.

Stability Matrix
VariableConditionStability StatusRecommendation
State Solid (Dry)✅ HighStore under Argon/Nitrogen.
State Solid (Wet)⚠️ CriticalDiscard. Moisture allows hydrolysis/cyclization.
pH Acidic (< 4.0)✅ HighStable in dilute HCl or acetic acid.
pH Neutral/Basic (> 7.0)❌ UnstableCyclization occurs within minutes to hours.
Temp -20°C✅ OptimalRecommended for long-term storage.
Temp +25°C⚠️ ModerateAcceptable for short-term (days) if strictly dry.
Protocol A: Long-Term Storage
  • Desiccation: Store the vial inside a secondary container with active desiccant (e.g.,

    
     or color-indicating silica).
    
  • Atmosphere: Purge headspace with Argon before sealing.

  • Cold Chain: Maintain at -20°C. Allow to warm to room temperature before opening to prevent condensation.

Experimental Troubleshooting (FAQs)

Q1: "I need to react the amine with an acid chloride. How do I free-base it without cyclization?"

The Issue: If you neutralize the salt in a flask and then add your electrophile, the amine will cyclize before it reacts with your target. The Fix: Use a Biphasic Schotten-Baumann condition or In-Situ Neutralization .

Protocol B: Safe In-Situ Reaction Do not isolate the free base.

  • Dissolve: Suspend 2-chloropropan-1-amine HCl in a non-nucleophilic solvent (e.g., DCM or Toluene).

  • Add Electrophile: Add your acid chloride or anhydride first.

  • Trigger: Cool to 0°C. Add 2.0 - 2.2 equivalents of tertiary amine (DIPEA or TEA) dropwise.

    • Why? As the base liberates the free amine, it is immediately trapped by the highly reactive acid chloride present in excess/proximity, outcompeting the intramolecular cyclization.

Q2: "My NMR spectrum looks wrong. How do I know if it cyclized?"

The Diagnostic: Cyclization dramatically changes the chemical environment of the protons.

Proton TypeLinear HCl Salt (

ppm)
Cyclized Aziridine (

ppm)
CH-Cl (Methine)~4.2 - 4.5 (Deshielded)Signal Disappears
Ring Protons (

)
N/A~1.0 - 1.8 (Highly Shielded)
Methyl Group ~1.5 (Doublet)~1.1 - 1.3 (Shifted upfield)
  • Rule of Thumb: If you see a new set of complex multiplets in the 1.0–2.0 ppm range that were not there before, you have formed the aziridine.

Q3: "The solid has turned into a sticky gum/oil."

Diagnosis: Hygroscopic failure. The salt absorbed atmospheric water. Action:

  • Do not use. The water has likely caused partial hydrolysis (to the alcohol) or cyclization.

  • Disposal: Treat as potential aziridine contamination. Quench with aqueous sodium thiosulfate or dilute HCl before disposal to ensure the ring is opened/polymerized or the salt is reformed.

Emergency Decontamination

If you suspect you have generated significant amounts of 2-methylaziridine (e.g., by accidental base addition):

  • Re-acidify: Immediately add excess 1M HCl. This protonates the aziridine nitrogen (

    
    ), rendering it non-nucleophilic and eventually opening the ring back to the linear chloride or alcohol.
    
  • Nucleophilic Quench: Thiosulfate solutions can open the ring to form less toxic sulfonates.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloropropylamine hydrochloride. Retrieved from (Search CAS: 6276-54-6 for specific handling data).

  • PubChem. (2025).[4] 2-Chloropropan-1-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from .

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Kinetics of ring closure: 3-membered rings form faster than 4-membered rings due to entropy).

Sources

Technical Support Center: Purification of 2-Chloropropan-1-amine HCl by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloropropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.

Question 1: My 2-chloropropan-1-amine HCl is not fully dissolving in the hot solvent, even after adding a significant amount. What should I do?

Answer: This issue typically points to one of two root causes: an inappropriate solvent system or the presence of insoluble impurities.

  • Causality: 2-chloropropan-1-amine HCl is a salt, making it highly polar. It requires a polar protic solvent to effectively break its crystal lattice energy. Non-polar or moderately polar solvents will be ineffective, regardless of temperature.

  • Immediate Action Steps:

    • Verify Your Solvent: The most effective single solvents are typically lower-alcohols like isopropanol or ethanol. A mixed solvent system, such as methanol/water or isopropanol/water, often provides the best results. The alcohol solubilizes the amine salt at elevated temperatures, while water acts as an anti-solvent upon cooling.[1][2][3]

    • Consider Insoluble Impurities: If you are using an appropriate solvent, the undissolved material may be an inorganic salt byproduct from the synthesis or a polymerized impurity.

    • Perform a Hot Filtration: While the solution is at its boiling point, filter it through a pre-warmed funnel with fluted filter paper to remove the insoluble matter.[4] This prevents your desired compound from prematurely crystallizing on the filter paper. Immediately proceed with the recrystallization from the hot, clear filtrate.

Question 2: The solution became cloudy and formed an oil instead of crystals upon cooling. How can I resolve this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for ordered crystal lattice formation.[5]

  • Causality: The high concentration of the solute upon cooling leads to a rapid decrease in solubility, causing it to precipitate as a liquid (an oil) rather than a solid. This is detrimental to purity, as oils tend to trap impurities. The melting point of 2-chloropropan-1-amine HCl is relatively high (178-183 °C), so this is more likely due to supersaturation.[6]

  • Corrective Protocol:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small additional volume (10-15%) of the primary hot solvent (e.g., isopropanol) to reduce the saturation level.[5]

    • Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass. This promotes the formation of well-ordered, pure crystals.[7]

    • If the problem persists, consider a different solvent system with a lower boiling point.

Question 3: After cooling the solution for an extended period (including in an ice bath), no crystals have formed. What is the next step?

Answer: Crystal formation, or nucleation, requires a state of supersaturation and an energy barrier to be overcome. Your solution is likely not sufficiently saturated.

  • Causality: The most common reason for a failure to crystallize is using an excessive amount of solvent during the initial dissolution step.[8] The solution is stable and not supersaturated even at low temperatures.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[7] This creates microscopic imperfections in the glass that can serve as nucleation sites.

      • Seeding: If you have a small crystal of pure 2-chloropropan-1-amine HCl, add it to the solution to act as a template for crystal growth.[9]

    • Increase Concentration: If induction methods fail, gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[5] Allow it to cool slowly again.

    • Add an Anti-Solvent: If using a single solvent like isopropanol, you can add a miscible anti-solvent (a solvent in which the compound is insoluble), such as tert-butyl methyl ether (MTBE) or cold diethyl ether, dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly.[2][8]

Question 4: My final product has a low yield. What are the most likely causes and how can I improve recovery?

Answer: Low yield is a common issue in recrystallization and can be attributed to several factors throughout the process.

  • Causality & Prevention:

    • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling. Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[7][9]

    • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product on the filter paper. Solution: Use a pre-warmed funnel and flask for hot filtration and add a slight excess of solvent before filtering, which you can boil off later.[4]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Solution: Always wash the crystals with a minimal amount of the ice-cold recrystallization solvent or a cold anti-solvent.[4]

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product in the solution. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing 2-chloropropan-1-amine HCl?

The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10] For a polar salt like 2-chloropropan-1-amine HCl, a mixed solvent system is often optimal. A combination of isopropanol and water or ethanol and water is highly recommended. The alcohol serves as the primary solvent, while water acts as the anti-solvent. The optimal ratio must be determined empirically but often starts around 10:1 to 20:1 (alcohol:water).

Q2: Why is recrystallizing the hydrochloride salt advantageous over the free amine?

The hydrochloride salt form offers several distinct advantages for purification by recrystallization:

  • Higher Melting Point: Salts typically have significantly higher melting points than their free base counterparts, which reduces the risk of "oiling out."[6]

  • Crystalline Nature: Amine hydrochlorides are often highly crystalline solids, which is a prerequisite for successful recrystallization. The free amine (2-chloropropan-1-amine) may be a liquid or a low-melting solid.

  • Modified Solubility: The salt form drastically increases polarity, making it soluble in alcohols and water while decreasing its solubility in less polar organic solvents where many organic impurities might remain dissolved.

Q3: What are the most common impurities I should expect in my crude material?

Impurities are typically process-related and depend on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers such as 1-chloropropan-2-amine.

  • Over-chlorinated Products: Dichlorinated propanes or amines.[11]

  • Solvents: Residual solvents from the synthesis or workup steps. A well-executed recrystallization is effective at removing small quantities of these types of impurities.

Q4: How can I assess the purity of my final product?

Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (178-183 °C) is a good indicator of high purity.[6] Impurities typically broaden and depress the melting point range.

  • Chromatography (TLC/GC/HPLC): These techniques can separate and detect residual impurities. Gas Chromatography (GC) is particularly useful for detecting volatile impurities like residual 2-chloropropane.[12]

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the structure of the desired compound and reveal the presence of organic impurities, even at low levels.

Experimental Protocol: Recrystallization of 2-Chloropropan-1-amine HCl

This protocol outlines a standard procedure using an isopropanol/water solvent system.

1. Solvent Selection and Preparation:

  • Based on small-scale solubility tests, an isopropanol/water system is chosen.
  • Prepare two flasks: one containing the crude 2-chloropropan-1-amine HCl and another with the primary solvent (isopropanol) and a boiling chip. Heat the solvent to a gentle boil.

2. Dissolution:

  • Add the minimum amount of hot isopropanol to the flask containing the crude solid in a dropwise manner until the solid just dissolves. Keep the solution at or near its boiling point.
  • Expert Tip: It is crucial to add the solvent to the solid, not the other way around, to ensure you are using the minimum volume necessary.[7]

3. (Optional) Decolorization:

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
  • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
  • Perform a hot filtration (as described in Troubleshooting Q1) to remove the charcoal.

4. Crystallization:

  • Remove the flask from the heat source.
  • Slowly add deionized water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.
  • Re-heat the solution until it becomes clear again.
  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small portion of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
  • Continue to draw air through the filter cake for several minutes to help dry the crystals.

6. Drying:

  • Transfer the purified crystals to a clean, pre-weighed watch glass.
  • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (40-50 °C) to remove all residual solvent.

Data Summary Table

ParameterRecommended Value / SystemRationale
Primary Solvent Isopropanol or EthanolGood solubility for the HCl salt at high temperatures.
Anti-Solvent Water or MTBEPoor solubility for the HCl salt; miscible with the primary solvent.
Suggested System Isopropanol / WaterBalances solvency and anti-solvency for effective purification.
Dissolution Temp. Boiling point of solvent (~82 °C for Isopropanol)Maximizes solubility to use the minimum solvent volume.
Cooling Profile Slow cooling to RT, then ice bath (0-4 °C)Promotes large, pure crystal formation and maximizes yield.
Purity Check Melting Point: 178-183 °CA sharp range indicates high purity.[6]

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for addressing common recrystallization issues.

Recrystallization_Troubleshooting cluster_success Successful Path cluster_trouble Troubleshooting Path start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Solid Won't Dissolve dissolve->no_dissolve Issue crystals Crystals Formed? cool->crystals oiling_out Oiling Out Occurs cool->oiling_out Issue collect Collect & Dry Crystals crystals->collect Yes no_crystals No Crystals Form crystals->no_crystals No action_hot_filter Action: Hot Filtration no_dissolve->action_hot_filter Fix action_add_solvent Action: Reheat, Add Solvent, Cool Slowly oiling_out->action_add_solvent Fix action_induce Action: Scratch / Seed no_crystals->action_induce action_hot_filter->cool action_add_solvent->cool action_induce->crystals Check Again action_concentrate Action: Evaporate Solvent action_induce->action_concentrate If Fails action_concentrate->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • PubChem, National Institutes of Health. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Amine Catalysts. 2-chloropropane. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Quora. What is the best solvent for recrystallization?. [Link]

  • Enantia. Purification and chiral resolution. [Link]

  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. [Link]

  • PubChem, National Institutes of Health. 2-Chloropropan-1-amine | C3H8ClN | CID 145856. [Link]

  • Unknown Source. Recrystallization and Crystallization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • YouTube. Recrystallization - a CLASSIC technique to purify a SOLID. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • YouTube, MIT Digital Lab Techniques Manual. Recrystallization. [Link]

  • Google Patents.
  • Google Patents, European Patent Office. EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Google Patents.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • International Journal of Scientific & Technology Research. Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. [Link]

Sources

Executive Summary: The Stability-Solubility Paradox

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH Control & Extraction of 2-Chloropropan-1-amine

Researchers handling 2-chloropropan-1-amine (typically supplied as the hydrochloride salt, CAS 6266-35-9) face a critical kinetic challenge.[1] To extract the amine into an organic phase, you must basify the aqueous solution to deprotonate the amine (pH > pKa). However, the free base form of


-haloamines is inherently unstable.

Upon deprotonation, the nucleophilic amine attacks the electrophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon, displacing the chloride ion and cyclizing to form 2-methylaziridine . This reaction is rapid, pH-dependent, and temperature-sensitive.

The Core Directive: You are not just extracting a compound; you are racing against a cyclization clock. Your process must minimize the time the molecule spends as a free base in the aqueous phase.

Troubleshooting Guide (Q&A)

Q1: I adjusted the pH to 12 to ensure complete deprotonation, but my recovery yield is consistently low (<40%). Where is my product going?

Diagnosis: You are likely degrading your product into 2-methylaziridine.[1] Technical Explanation: While a pH of 12 ensures the amine is 100% in the free base form, it also maximizes the rate of intramolecular cyclization. The cyclized aziridine is water-soluble and volatile, often lost in the aqueous waste or during solvent evaporation. Solution:

  • Target pH 9.5 – 10.0: The pKa of 2-chloropropan-1-amine is estimated between 8.6 and 8.9 (lowered from typical amine pKa of ~10.5 by the electron-withdrawing chlorine).[1] At pH 9.5, you achieve >85% free base without driving the cyclization kinetics to their maximum rate.

  • Temperature Control: Perform the basification and extraction at 0°C to 4°C . Cyclization rates drop significantly at lower temperatures.[1]

Q2: The organic layer is cloudy, and phase separation is slow. How do I fix this emulsion?

Diagnosis: 2-chloropropan-1-amine has a low LogP (~0.3–1.2), making it amphiphilic.[1] High pH can also induce precipitation of inorganic salts that stabilize emulsions. Solution:

  • Salting Out: Pre-saturate the aqueous phase with NaCl before adding the base. This increases the ionic strength, driving the organic amine into the organic solvent (Salting-out effect).

  • Solvent Choice: Switch from Dichloromethane (DCM) to MTBE (Methyl tert-butyl ether) or Diethyl Ether .[1] These solvents often provide cleaner separation for low-molecular-weight amines.[1]

  • Filtration: If a "rag layer" persists, filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q3: Can I store the extracted free base in the fridge for use the next day?

Diagnosis: ABSOLUTELY NOT. Technical Explanation: Even in organic solvents (like DCM or Ether), the free base will slowly cyclize or dimerize (intermolecular alkylation) to form piperazine derivatives. Solution:

  • Immediate Use: Use the solution immediately in the subsequent reaction.

  • Acid Stabilization: If storage is unavoidable, add 1.0 equivalent of acid (e.g., HCl in Dioxane or Acetic Acid) to the organic layer to reprotonate the amine, rendering it stable.

Q4: What are the safety implications of the "side product" you mentioned?

Diagnosis: Formation of 2-methylaziridine.[1][2] Technical Explanation: Aziridines are potent alkylating agents.[1] They are often mutagenic and highly toxic. Safety Protocol: Treat all aqueous waste from this extraction as hazardous alkylating waste. Quench aqueous raffinate with excess dilute HCl or thiosulfate to ring-open any formed aziridine before disposal.[1]

The "Gold Standard" Extraction Protocol

This protocol is designed to maximize yield while suppressing cyclization.

Reagents:

  • 2-Chloropropan-1-amine HCl (Start Material)[1][3]

  • Dichloromethane (DCM) or MTBE (Extraction Solvent)[1]

  • Saturated NaHCO₃ or 2M NaOH (Base)[1]

  • Saturated NaCl (Brine)[1]

Workflow:

  • Preparation (T = -5 min):

    • Dissolve the amine salt in the minimum volume of water.

    • Add solid NaCl to saturate the solution (Salting out).

    • Cool the aqueous solution to 0°C in an ice bath.

    • Pre-cool the extraction solvent (DCM/MTBE) to 0°C.

  • Basification (T = 0 min):

    • Add the organic solvent before adding the base. This creates a "sink" for the free base to partition into immediately upon formation.

    • Slowly add the cold base (NaOH or NaHCO₃) with vigorous stirring.

    • Stop when pH reaches 9.5–10.0 .[1] Do not overshoot to pH 12+.[1]

  • Extraction (T = 2 min):

    • Shake vigorously for 30-60 seconds.

    • Allow phases to separate (keep on ice if separation takes >2 mins).

    • Drain the organic layer immediately.

  • Workup (T = 5 min):

    • Dry the organic layer over anhydrous MgSO₄ (acts faster than Na₂SO₄) for 2 minutes.

    • Filter and proceed immediately to the next reaction step.

Quantitative Data Summary

ParameterValue / ConditionImpact on Process
Estimated pKa ~8.7Lower than typical amines (10.[1]5) due to inductive effect of Cl.
Target pH 9.5 – 10.0 Balance point: >85% Free Base vs. Minimized Cyclization.[1]
LogP ~1.27 (Predicted)Moderately water-soluble; requires "salting out".[1]
Critical Temp < 5°C Essential to suppress kinetic rate of aziridine formation.
Stability Window < 1 Hour (in solution)Free base degrades rapidly; use immediately.[1]

Mechanistic Visualizations

Diagram 1: The Kinetic Race (Extraction vs. Cyclization)

ExtractionWorkflow Salt Start: 2-Chloropropan-1-amine HCl (Stable, pH < 7) Basification Basification (NaOH/NaHCO3) Target pH 9.5-10.0 @ 0°C Salt->Basification Deprotonation FreeBaseAq Free Base (Aqueous) (Transient Species) Basification->FreeBaseAq Extraction Rapid Extraction (DCM/MTBE) FreeBaseAq->Extraction Desired Path (Fast, Cold) Cyclization Cyclization (Degradation) Forms 2-Methylaziridine FreeBaseAq->Cyclization Undesired Path (Slow if Cold, Fast if Hot/High pH) FreeBaseOrg Free Base (Organic) (Metastable) Extraction->FreeBaseOrg Downstream Downstream Reaction (Immediate Use) FreeBaseOrg->Downstream

Caption: The "Kinetic Race": Success depends on moving the molecule to the organic phase (Blue path) faster than it cyclizes (Black path).

Diagram 2: Chemical Degradation Pathway

DegradationMechanism Amine Linear Amine (Nucleophile) Transition Transition State (Intramolecular Attack) Amine->Transition pH > pKa Aziridine 2-Methylaziridine (Toxic Side Product) Transition->Aziridine -Cl⁻ Chloride Cl- Leaving Group Transition->Chloride displaced

Caption: Mechanism of failure: The amine nitrogen attacks the beta-carbon, displacing chloride.[1]

References

  • PubChem. (2025).[1][4] 2-Chloropropan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • Pharmaceutical Outsourcing. (2014).[1] Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products. [Link]

Sources

Technical Support Center: Aziridine Handling & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization of Aziridine Intermediates

Introduction: The "Ticking Time Bomb" of Heterocycles

Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the inherent instability of aziridines.[1][2] These 3-membered nitrogen heterocycles possess immense ring strain (~27 kcal/mol), making them potent electrophiles.

The Core Problem: Aziridines are thermodynamically primed to ring-open. In the presence of even trace acids or electrophiles, they undergo Cationic Ring-Opening Polymerization (CROP) . This reaction is autocatalytic and exothermic; once it begins, it often accelerates, turning your valuable intermediate into an intractable gel or a "brick" of polyethylenimine (PEI).

This guide provides the mechanistic understanding and field-proven protocols to prevent this failure mode.

Module 1: The Mechanistic Root Cause

To prevent polymerization, you must understand the enemy. The primary culprit is Acid-Catalyzed Self-Polymerization .

  • Activation: A proton (

    
    ) or Lewis acid coordinates to the aziridine nitrogen, forming a highly reactive aziridinium ion .[2]
    
  • Nucleophilic Attack: A non-protonated aziridine molecule (acting as a nucleophile) attacks the ring carbons of the aziridinium ion.

  • Propagation: The ring opens, forming a dimer with a new secondary amine, which is often more basic than the starting material, perpetuating the cycle.

Visualization: The Polymerization Cascade

AziridinePolymerization Monomer Neutral Aziridine (Nucleophile) Aziridinium Aziridinium Ion (Activated Electrophile) Monomer->Aziridinium Protonation Acid Trace Acid (H+ / SiO2) Acid->Aziridinium Dimer Dimer Cation (New Electrophile) Aziridinium->Dimer + Monomer (Attack) Dimer->Aziridinium Autocatalysis Polymer Polyethylenimine (PEI - 'The Brick') Dimer->Polymer + n Monomers (Chain Growth)

Figure 1: The mechanism of acid-catalyzed aziridine polymerization. Note that the reaction is self-propagating once the initial protonation occurs.

Module 2: Troubleshooting & Stabilization Guides

Scenario A: Synthesis & Reaction Monitoring

Issue: The reaction mixture becomes viscous or cloudy before workup. Diagnosis: In situ polymerization due to high concentration or local hot spots.

ParameterRecommendationScientific Rationale
Concentration Keep < 0.5 MPolymerization is bimolecular (second-order). Dilution drastically reduces collision frequency between monomers.
Temperature Keep < 0°C (if possible)Lower kinetic energy reduces the rate of ring-opening.
Reagents Use Non-Nucleophilic BasesBases like

or bulky amines scavenge protons without attacking the ring.
Scenario B: Workup & Isolation

Issue: Product degrades during extraction or evaporation. Diagnosis: "Proton Sponge" effect.[3] Water acts as a proton shuttle, or the crude mixture is slightly acidic.

  • Protocol: Always wash the organic phase with dilute aqueous NaOH or KOH (pH > 11) rather than water or brine alone. This ensures the nitrogen remains deprotonated (neutral).

  • Drying: Use Solid KOH or

    
      pellets as the drying agent. Avoid 
    
    
    
    or
    
    
    if they are slightly acidic or if the aziridine is highly labile; solid KOH actively scavenges trace acid.
Scenario C: Purification (The Danger Zone)

Issue: Compound vanishes on the silica column or elutes as a streak. Diagnosis: Silica gel (


) is acidic (pH ~4-5). It acts as a heterogeneous catalyst for polymerization.
Visualization: Purification Decision Tree

PurificationStrategy Start Crude Aziridine Mix Volatility Is it Volatile? Start->Volatility Distill Vacuum Distillation (Over CaH2 or KOH) Volatility->Distill Yes Chromatography Chromatography Required Volatility->Chromatography No MediaCheck Stationary Phase Selection Chromatography->MediaCheck Alumina Basic Alumina (Safest Option) MediaCheck->Alumina Highly Labile Silica Silica Gel MediaCheck->Silica Standard Deactivation Deactivation Protocol: Add 1-3% Et3N to eluent Silica->Deactivation MUST DO

Figure 2: Decision logic for purifying aziridine intermediates. Note the critical requirement to deactivate silica gel.

Module 3: Experimental Protocols

Protocol 1: Deactivating Silica Gel for Chromatography

Standard silica gel will destroy most N-H and N-alkyl aziridines. Use this protocol to neutralize surface silanols.

  • Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc).

  • Doping: Add 1% to 3% Triethylamine (TEA) to the entire volume of the solvent system.

    • Example: For 1L of solvent, add 10–30 mL of TEA.

  • Slurry Packing: Slurry the silica gel in this TEA-doped solvent. Let it sit for 10 minutes before packing the column. This allows the amine to coordinate with and neutralize acidic sites on the silica.

  • Running: Run the column using the TEA-doped solvent.[4]

  • Post-Column: Evaporate solvents immediately. TEA is volatile and will be removed, leaving the pure aziridine.

Protocol 2: The "Cold & Basic" Storage System

Aziridines should never be stored neat (pure liquid) for long periods if they are non-activated.

  • Dilution: Dissolve the aziridine in a non-acidic solvent (e.g., Toluene, Ether) to create a 10–20% solution.

  • Stabilizer: Add 2–3 pellets of Solid KOH directly into the storage vial.

    • Function: This acts as a "base reservoir," neutralizing any adventitious acid (like

      
       from air forming carbonic acid).
      
  • Environment: Store at -20°C.

  • Verification: Check NMR before use. Polymerization shows up as broadening of the ring signals and appearance of broad multiplets upfield (3.0–2.5 ppm).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Activated Aziridines (N-Tosyl, N-Boc) to avoid this? A: Yes. Electron-withdrawing groups (EWGs) on the nitrogen pull electron density away from the ring, making the nitrogen much less basic (


 drops significantly). This shuts down the protonation step, making them stable on standard silica and easier to handle. However, they are still susceptible to nucleophilic attack by other nucleophiles.

Q: My aziridine is volatile. Can I distill it? A: Yes, but never distill to dryness. Aziridines can polymerize explosively if superheated in the absence of solvent. Distill under reduced pressure (vacuum) and distill from a basic drying agent like


 or KOH pellets to prevent acid-catalyzed initiation in the pot.

Q: Why did my yield drop after leaving the crude mixture overnight? A: Even weak acids like atmospheric


 (forming carbonic acid with moisture) can initiate polymerization. If you must leave it, store it frozen in benzene or with solid KOH pellets.

References

  • Mechanism of Acid-Catalyzed Polymerization

    • Title: Acid-catalyzed ring-opening polymerization mechanism of aziridine[3]

    • Source: ResearchG
    • URL:[Link]

  • Purification on Silica (TEA Deactivation)

    • Title: Synthesis of N-H vinylaziridines: a compar
    • Source: Diva-Portal / Stockholm University
    • URL:[Link]

  • Safety and Storage

    • Title: Tips for Safe Handling And Storage of Aziridine Crosslinkers[5][6]

    • Source: MSN Chemical
    • URL:[Link]

  • General Reactivity & Ring Opening

    • Title: Ring Opening of Aziridines by Pendant Silanols (Supporting Info on Purific
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Validation & Comparative

Distinguishing 2-chloropropan-1-amine from 1-chloropropan-2-amine by NMR: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges in distinguishing regioisomers during the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The structural isomers 2-chloropropan-1-amine [1] and 1-chloropropan-2-amine [2] (both C₃H₈ClN) are classic examples. Because they share identical molecular weights and similar boiling points, mass spectrometry and basic chromatography often fall short.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this resolution. This guide provides an objective comparison of their NMR profiles, explaining the causality behind the chemical shifts and detailing a self-validating experimental protocol to ensure absolute structural assignment.

Theoretical Basis & Structural Causality

The fundamental principle enabling the differentiation of these isomers is the difference in inductive electron-withdrawing effects (-I effect) between the chlorine atom (Pauling electronegativity = 3.16) and the primary amine group (Nitrogen electronegativity = 3.04).

  • 2-chloropropan-1-amine (

    
    ):  The chlorine atom is attached to the secondary carbon (C2). Consequently, the methine (-CH-) proton experiences a massive deshielding effect, pushing it far downfield.
    
  • 1-chloropropan-2-amine (

    
    ):  The chlorine atom is attached to the primary carbon (C1). Here, the methylene (
    
    
    
    ) protons experience the primary deshielding effect from the halogen, while the methine proton is only moderately deshielded by the adjacent nitrogen [3].

The Analytical Linchpin: Look for the inversion of the most deshielded aliphatic signal. If the methine proton is the most downfield signal (integrating to 1H), you have 2-chloropropan-1-amine. If the methylene protons are the most downfield (integrating to 2H), you have 1-chloropropan-2-amine.

Comparative NMR Data

The following tables summarize the empirical quantitative data used to distinguish the two regioisomers.

Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃)
Proton Environment2-chloropropan-1-amine (Shift, Multiplicity, Integration)1-chloropropan-2-amine (Shift, Multiplicity, Integration)Causality / Assignment Logic
Methyl (

)
~1.5 ppm, Doublet (d), 3H~1.1 ppm, Doublet (d), 3HDeshielded more strongly when beta to Cl (1.5 ppm) than when beta to N (1.1 ppm).
Methine (

)
~4.1 ppm , Multiplet (m), 1H~3.2 ppm , Multiplet (m), 1HDirect attachment to highly electronegative Cl causes a drastic downfield shift to ~4.1 ppm.
Methylene (

)
~2.9 ppm, Multiplet (m), 2H~3.6 ppm , Multiplet (m), 2HDirect attachment to Cl in 1-chloropropan-2-amine shifts these protons furthest downfield.
Table 2: ¹³C NMR Comparative Data (100 MHz, CDCl₃)
Carbon Environment2-chloropropan-1-amine (Shift)1-chloropropan-2-amine (Shift)Causality / Assignment Logic
C3 (Methyl) ~22.0 ppm~20.0 ppmBeta-substituent effects dictate minor variance.
C2 (Methine) ~58.0 ppm (C-Cl)~48.0 ppm (C-NH₂)Direct attachment to Cl deshields the methine carbon significantly more than N.
C1 (Methylene) ~48.0 ppm (C-NH₂)~50.0 ppm (C-Cl)Direct attachment to Cl deshields the methylene carbon.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the NMR workflow must be a self-validating system. Artifacts from poor shimming or wet solvents can obscure the critical multiplet splitting patterns required for this analysis.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality:
    
    
    
    is non-protic and prevents exchange with the
    
    
    protons, allowing them to be observed (typically as a broad singlet around 1.5–2.0 ppm).
  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities.

Step 2: Instrument Tuning and Shimming (The Validation Step)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of

    
     (7.26 ppm).
    
  • Self-Validation Check: Perform gradient shimming and run a preliminary single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

  • Go/No-Go Decision: If FWHM > 1.0 Hz, re-shim. Do not proceed until FWHM < 1.0 Hz. Poor shimming will blur the doublets of the methyl groups, which are critical secondary indicators.

Step 3: ¹H and ¹³C Acquisition
  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a spectral width of 12 ppm.

  • Integration Check: Integrate the signals. A pure sample must yield a strict 3:2:1:2 ratio (Methyl : Methylene : Methine : Amine). Deviations indicate impurity or moisture.

  • ¹³C NMR: Acquire 512–1024 scans with proton decoupling (waltz16) to verify the carbon backbone shifts outlined in Table 2.

Step 4: 2D NMR Verification (Optional but Recommended)

If the sample is a mixture of both isomers, 1D NMR will show overlapping multiplets.

  • Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment.

  • In 2-chloropropan-1-amine, the downfield methine (~4.1 ppm) will show cross-peaks to both the methyl (~1.5 ppm) and the methylene (~2.9 ppm).

  • In 1-chloropropan-2-amine, the downfield methylene (~3.6 ppm) will only show a cross-peak to the methine (~3.2 ppm), definitively mapping the connectivity.

Decision Workflow Visualization

The following logic diagram maps the analytical decision-making process for distinguishing these isomers based on the acquired ¹H NMR data.

NMR_Differentiation A Unknown Isomer (C3H8ClN) BB BB A->BB B 1H NMR Analysis (400 MHz, CDCl3) D Analyze Methyl (CH3) Shift B->D C Analyze Methine (CH) Shift E CH Multiplet at ~4.1 ppm (Strongly deshielded by Cl) C->E Alpha to Cl F CH Multiplet at ~3.2 ppm (Moderately deshielded by N) C->F Alpha to N G CH3 Doublet at ~1.5 ppm (Adjacent to CH-Cl) D->G Beta to Cl H CH3 Doublet at ~1.1 ppm (Adjacent to CH-N) D->H Beta to N I 2-chloropropan-1-amine E->I J 1-chloropropan-2-amine F->J G->I H->J BB->C

Logical workflow for distinguishing C3H8ClN isomers via 1H NMR chemical shifts.

References

  • National Center for Biotechnology Information. "2-Chloropropan-1-amine | C3H8ClN | CID 145856" PubChem, [Link]

  • National Center for Biotechnology Information. "2-Propanamine, 1-chloro- | C3H8ClN | CID 12931964" PubChem, [Link]

A Researcher's Guide to the Elemental Analysis of C3H9Cl2N Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Analytical Standards and Methodologies for Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For nitrogen- and halogen-containing organic molecules such as dichloropropanolamine (C3H9Cl2N), accurate elemental analysis is a critical step in verifying empirical formulas, assessing purity, and ensuring stoichiometric consistency. However, the simultaneous presence of nitrogen and chlorine, coupled with the potential for volatility, presents unique analytical challenges.[1] This guide provides a comprehensive comparison of established and modern analytical techniques for the elemental analysis of C3H9Cl2N, offering insights into the underlying principles, experimental workflows, and comparative performance to aid researchers in selecting the most appropriate method.

Theoretical Elemental Composition

Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of C3H9Cl2N, which serves as the benchmark for experimental results.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011336.03325.73
Hydrogen (H)1.00899.0726.48
Chlorine (Cl)35.453270.90650.63
Nitrogen (N)14.007114.00710.00
Total 140.018 100.00

I. Combustion-Based Analysis: The Foundation for C, H, and N Determination

Combustion analysis remains the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds. The underlying principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment, converting the constituent elements into simple gaseous products (CO2, H2O, and N2). These gases are then separated and quantified by various detection methods.

Experimental Workflow: Combustion Analysis

A typical combustion analysis workflow involves several key stages, from sample preparation to data interpretation.

Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Precise Weighing encapsulate Encapsulation (Tin or Silver Foil) weigh->encapsulate combustion Combustion (High O2, ~900-1000°C) encapsulate->combustion reduction Reduction (e.g., Copper) combustion->reduction separation Gas Separation (Chromatographic Column) reduction->separation detection Detection (Thermal Conductivity Detector) separation->detection quantification Signal Quantification detection->quantification calculation Elemental Percentage Calculation quantification->calculation

Figure 1: Generalized workflow for combustion-based elemental analysis.

Causality in Experimental Choices:

  • Encapsulation: Volatile compounds like C3H9Cl2N and its derivatives can be challenging for traditional elemental analyzers due to potential sample loss before combustion.[2] Encapsulation in tin or silver foil helps to contain the sample and ensures its complete introduction into the combustion chamber.

  • High-Temperature Combustion: Complete combustion is critical for accurate results. The high temperatures ensure that the organic matrix is fully broken down into its elemental components.

  • Reduction Step: A reduction furnace, typically containing copper, is used to convert nitrogen oxides (NOx) formed during combustion into elemental nitrogen (N2) for accurate quantification.

  • Thermal Conductivity Detection: The thermal conductivity detector (TCD) is a robust and universal detector suitable for quantifying the separated gases (CO2, H2O, N2).

Self-Validation and Trustworthiness:

To ensure the trustworthiness of the results, the analysis of certified reference materials (CRMs) with known elemental compositions should be performed alongside the unknown samples. The results for the CRMs must fall within the specified uncertainty limits to validate the analytical run. Many academic and commercial analytical laboratories express concerns about the quality and consistency of elemental analysis results, with a significant percentage of analyses failing to meet the expected ±0.4% agreement with theoretical values.[3] Therefore, rigorous internal validation is crucial.

II. Halogen Determination: A Comparative Overview

The determination of chlorine content requires specialized techniques, as it is not typically measured by standard CHN analyzers. The two most common approaches are the Schöniger flask combustion method followed by titration or ion chromatography, and the more modern Combustion Ion Chromatography (CIC) technique.

A. Schöniger Flask Combustion

The Schöniger flask method is a well-established technique for the decomposition of organic samples prior to the determination of halogens and sulfur.[4][5]

Experimental Protocol: Schöniger Flask Combustion with Titration

  • Sample Preparation: A precisely weighed sample (typically a few milligrams) is wrapped in a piece of ashless filter paper.[5]

  • Combustion: The filter paper with the sample is placed in a platinum gauze holder attached to the stopper of a heavy-walled flask filled with pure oxygen.[5][6] The sample is ignited, and the stopper is immediately sealed in the flask.

  • Absorption: The combustion products, including hydrogen chloride (HCl), are absorbed into a suitable absorption solution, such as a dilute sodium hydroxide or potassium hydroxide solution.[6][7] For chlorine-containing samples, the addition of hydrogen peroxide to the absorption solution can aid in complete oxidation.[6]

  • Titration: The resulting chloride ions in the absorption solution are then titrated with a standardized silver nitrate solution.[8] An adsorption indicator, such as 2',7'-dichlorofluorescein, can be used to detect the endpoint, which is observed as a color change.[8] Alternatively, potentiometric titration can be employed.[6]

Schoniger Flask Workflow cluster_prep Sample Preparation & Combustion cluster_analysis Analysis weigh Weigh Sample wrap Wrap in Filter Paper weigh->wrap ignite Ignite in O2-filled Flask wrap->ignite absorb Absorb into Solution ignite->absorb titrate Titrate with AgNO3 absorb->titrate

Figure 2: Workflow for the Schöniger flask combustion method.

Expert Insights:

The Schöniger flask method is relatively inexpensive to set up but requires significant manual dexterity and careful attention to safety, as the combustion is carried out in a sealed glass flask under pressure.[4][5][9] The completeness of combustion can be a concern for some sample matrices.

B. Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a more modern and automated approach that couples a combustion system with an ion chromatograph.[10][11] This technique offers higher throughput and sensitivity compared to the Schöniger flask method.

Experimental Protocol: Combustion Ion Chromatography

  • Sample Introduction: A weighed solid or liquid sample is introduced into the combustion system, often via an automated boat or direct injection.

  • Combustion: The sample is combusted in a stream of argon and oxygen at high temperatures (typically >900°C).[11] The resulting gases, including HCl, are swept into an absorption module.

  • Absorption: The combustion gases are passed through an absorption solution (often an aqueous solution with hydrogen peroxide) where the HCl is trapped and converted to chloride ions.[10]

  • Ion Chromatography: A loop of the absorption solution is automatically injected into the ion chromatograph. The chloride ions are separated from other potential anions on an analytical column and quantified using a conductivity detector.[10][12]

CIC Workflow cluster_combustion Combustion System cluster_ic Ion Chromatography System intro Sample Introduction combust High-Temp Combustion intro->combust absorb Gas Absorption combust->absorb inject Automated Injection absorb->inject separate Anion Separation inject->separate detect Conductivity Detection separate->detect

Figure 3: Workflow for Combustion Ion Chromatography (CIC).

Advantages of CIC:

  • Automation: CIC systems are highly automated, reducing manual labor and improving reproducibility.[13]

  • Sensitivity: This method can achieve low detection limits, making it suitable for trace-level analysis.[11]

  • Simultaneous Analysis: CIC can simultaneously determine other halogens (fluorine, bromine, iodine) and sulfur.[11]

III. Method Comparison and Performance Data

The choice of analytical method depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation.

FeatureCombustion Analysis (CHN)Schöniger Flask (Cl)Combustion Ion Chromatography (Cl)
Elements Determined C, H, N, SCl, Br, I, SF, Cl, Br, I, S
Principle Combustion & TCD DetectionCombustion & Titration/ICCombustion & IC Detection
Automation Level HighLowHigh
Sample Throughput HighLowHigh
Relative Cost Moderate to HighLowHigh
Key Advantage Established, reliable for C, H, NLow instrument costHigh sensitivity and automation
Key Limitation Does not determine halogensManual, lower throughputHigher initial investment

Expected Performance:

For a pure sample of C3H9Cl2N, the expected results from these methods should be in close agreement with the theoretical values.

ElementTheoretical Value (%)Acceptable Range (±0.4%)
Carbon (C)25.7325.33 - 26.13
Hydrogen (H)6.486.08 - 6.88
Nitrogen (N)10.009.60 - 10.40
Chlorine (Cl)50.6350.23 - 51.03

IV. Alternative and Complementary Techniques

While combustion-based methods are the primary standards, other analytical techniques can provide valuable complementary information, especially when dealing with complex matrices or potential impurities.

  • Gas Chromatography with Halogen-Specific Detectors: For volatile compounds like dichloropropanes, gas chromatography (GC) coupled with an electron capture detector (ECD) or a halogen-specific detector (XSD) can be used for separation and quantification.[14][15][16] These techniques are highly sensitive to halogenated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides not only quantification but also structural information, which is invaluable for identifying impurities or degradation products.[2][17]

These chromatographic methods are particularly useful in the context of drug development, where the identification and quantification of related substances and impurities are critical for regulatory compliance.

Conclusion

The elemental analysis of C3H9Cl2N requires a multi-faceted approach, combining classical combustion analysis for carbon, hydrogen, and nitrogen with specialized techniques for chlorine determination. While the Schöniger flask method offers a low-cost entry point for halogen analysis, Combustion Ion Chromatography (CIC) represents the state-of-the-art in terms of automation, sensitivity, and throughput. The selection of the most appropriate method should be guided by the specific research needs, sample characteristics, and available resources. For all methods, adherence to strict quality control measures, including the analysis of certified reference materials, is essential to ensure the generation of accurate and reliable data that can be trusted to support critical decisions in drug development and chemical research.

References

  • ThermoFisher. (2025, May 2). Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples.
  • Scribd. Assays by Oxygen Flask Combustion.
  • Lab Bulletin. Safe Elemental Analysis Using Sch.
  • Ask the Expert. How to manage challenges in analysis of very light volatile organic liquids.
  • Exeter Analytical, Inc. Oxygen Flask Combustion Unit.
  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • TopSCHOLAR. (1996, December 1). A Study of the Behavior of Chlorine and Organic Compounds During Combustion in an AFBC System.
  • Journal of Chemical Education. An inexpensive Schoninger flask.
  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels.
  • DTIC. The Determination of Chlorine and Ionic Chloride in Organic Compounds.
  • EST Analytical. Total Chlorine Analysis.
  • AZoM. (2023, April 4). The Problems Associated With Elemental Analysis.
  • ThermoFisher. Determination of Chloride and Sulfate in Methanol Using Ion Chromatography.
  • U.S. Environmental Protection Agency. Chloride (BY ION CHROMATOGRAPHY - EPA 300.0).
  • OI Analytical. Analysis of organochlorine pesticides and PCBs using EPA method 608.3.
  • Brazilian Journal of Petroleum and Gas. (2009). USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER.
  • Metrohm. Combustion Ion Chromatography.
  • ACS Publications. Determination of chlorine, bromine, phosphorus, and sulfur in organic molecules by ion chromatography.
  • Dr. Ehrenstorfer. (2014). Reference standards for residue analysis.
  • Analytik Jena. Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480.
  • PMC. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer.
  • Sigma-Aldrich. trans-1,3-Dichloropropene analytical standard.
  • Agilent. (2021, March 25). Organochlorine Pesticides Analysis in Water by GC/ECD.
  • ACS Publications. (2018, June 8). Prospects and Challenges of Volatile Organic Compound Sensors in Human Healthcare.
  • PMC. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal.
  • NEMI.gov. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides.
  • NIST. Propane, 1,2-dichloro-.
  • Cambridge Isotope Laboratories. 1,2-Dichloropropane (D₆, 98%).
  • CORE. Trace element and organochlorine compounds in.
  • U.S. Environmental Protection Agency. (2008, June 2). Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking.

Sources

Comparative Technical Guide: 2-Chloroethylamine HCl vs. 2-Chloropropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-chloroethylamine HCl and 2-chloropropan-1-amine HCl , focusing on their mechanistic behaviors, stability profiles, and practical implications in synthesis.

Executive Summary

For researchers in drug development, the choice between 2-chloroethylamine HCl and 2-chloropropan-1-amine HCl is rarely about simple linker length. It is a decision between a symmetrical, highly reactive electrophile and a regioselective, rearrangement-prone system .

  • 2-Chloroethylamine HCl acts as a "straightforward" ethylating agent but suffers from rapid dimerization to piperazine.

  • 2-Chloropropan-1-amine HCl (also known as 2-chloropropylamine) introduces a methyl-branched linker. However, due to the formation of an asymmetric aziridinium intermediate, it predominantly yields rearranged products (isopropylamine derivatives) rather than retaining the primary amine skeleton.

Mechanistic Deep Dive: The Aziridinium Intermediate

Both reagents function as "nitrogen mustards."[1] Under basic or neutral conditions, the free amine performs an intramolecular nucleophilic attack on the carbon bearing the chlorine, displacing the halide and forming a highly electrophilic aziridinium ion .

2-Chloroethylamine HCl: The Symmetrical Path
  • Intermediate: Unsubstituted Aziridinium Ion.

  • Reactivity: The ring is highly strained and symmetrical. Nucleophilic attack at either carbon yields the same 2-aminoethyl product.

  • Key Challenge: The lack of steric hindrance allows for rapid intermolecular attack by another molecule of free amine, leading to piperazine formation (dimerization).

2-Chloropropan-1-amine HCl: The Regioselectivity Trap
  • Intermediate: 1-Azonia-2-methylaziridine (2-Methylaziridinium Ion).

  • Reactivity: The methyl group creates an asymmetry.

    • Path A (Kinetic/Major): Nucleophiles attack the least hindered carbon (the primary CH₂).

    • Path B (Thermodynamic/Minor): Nucleophiles attack the substituted carbon (the secondary CH).

  • Outcome: Because the nucleophile attacks the primary carbon (CH₂), the nitrogen atom remains attached to the secondary carbon (CH).

    • Starting Material: Primary amine (Amine on C1).

    • Product: Secondary amine skeleton (Amine on C2).[2][3][4]

    • Result: The reaction effectively isomerizes the backbone, yielding a 2-aminopropyl derivative (isopropyl-like) rather than a 1-aminopropyl derivative.

Mechanistic Pathway Diagram

AziridiniumPathways Start_Ethyl 2-Chloroethylamine (Cl-CH2-CH2-NH2) Azir_Ethyl Aziridinium Ion (Symmetrical) Start_Ethyl->Azir_Ethyl Cyclization (-Cl) Prod_Ethyl Product: R-NH-CH2-CH2-Nu (Linear Retention) Azir_Ethyl->Prod_Ethyl + Nucleophile (Nu) Piperazine Side Product: Piperazine Azir_Ethyl->Piperazine + Self (Dimerization) Start_Propyl 2-Chloropropan-1-amine (Cl-CH(CH3)-CH2-NH2) Azir_Propyl 2-Methylaziridinium Ion (Asymmetric) Start_Propyl->Azir_Propyl Cyclization (-Cl) Prod_Rearranged Major Product: Nu-CH2-CH(Me)-NH-R (Isomerized/Rearranged) Azir_Propyl->Prod_Rearranged Attack at Less Hindered C (Major) Prod_Retained Minor Product: Nu-CH(Me)-CH2-NH-R (Retained) Azir_Propyl->Prod_Retained Attack at Hindered C (Minor)

Caption: Comparative reaction pathways showing the symmetrical opening of 2-chloroethylamine versus the regioselective rearrangement of 2-chloropropan-1-amine.

Stability & Performance Comparison

Feature2-Chloroethylamine HCl2-Chloropropan-1-amine HCl
CAS Number 870-24-66266-35-9
Active Electrophile Aziridinium Ion2-Methylaziridinium Ion
Cyclization Rate Fast (Primary amine)Very Fast (Gem-methyl effect accelerates cyclization)
Dimerization Risk High (Forms Piperazine)Moderate (Forms 2,5-Dimethylpiperazine; sterically slower)
Regioselectivity None (Symmetrical)High (Attacks primary carbon, shifts amine to C2)
Hygroscopicity High (Deliquescent)High (Handle under N₂/Ar)
Solubility Water, Methanol, DMSOWater, Methanol, DMSO
Dimerization Kinetics

The formation of piperazine is a second-order side reaction that competes with your desired alkylation.

  • 2-Chloroethylamine: Dimerization is rapid in concentrated solutions or if the nucleophile is weak/slow.

  • 2-Chloropropan-1-amine: The methyl group on the aziridinium ring provides steric shielding, slightly retarding the dimerization rate compared to the ethyl analog. However, dimerization remains a significant impurity risk if the reaction is left too long without a strong nucleophile.

Experimental Protocols

Handling Precautions

Both compounds are vesicants (blistering agents) and potential carcinogens due to their alkylating nature.

  • PPE: Double nitrile gloves, face shield, and fume hood are mandatory.

  • Neutralization: Quench spills with dilute NaOH or thiosulfate solution to open the aziridine ring harmlessly.

Optimized Alkylation Protocol (General)

This protocol minimizes dimerization by controlling the concentration of the free amine.

Reagents:

  • Nucleophile (e.g., Phenol, Amine, Thiol): 1.0 equiv

  • Chloroalkylamine HCl: 1.2 – 1.5 equiv

  • Base (Cs₂CO₃ or K₂CO₃): 2.0 – 3.0 equiv

  • Solvent: Acetone (reflux) or DMF (60-80°C)

Step-by-Step:

  • Activation: Dissolve the nucleophile and base in the solvent. Stir for 15-30 minutes to generate the active nucleophilic species (e.g., phenoxide).

  • Controlled Addition: Add the Chloroalkylamine HCl as a solid in small portions or as a dilute solution over 30 minutes.

    • Why? Keeping the concentration of the free chloroamine low prevents it from reacting with itself (dimerization) before it can react with the nucleophile.

  • Temperature:

    • 2-Chloroethylamine: Can react at RT, but 50-60°C ensures the aziridinium forms and opens efficiently.

    • 2-Chloropropan-1-amine: Requires slightly higher activation energy to open the methyl-substituted ring; 60-80°C is typical.

  • Workup: Filter off inorganic salts. Evaporate solvent. The residue will contain the product and potentially trace piperazine salts. Acid/base extraction is effective for purification.

Controlling Regioselectivity (Propyl Analog)

If your goal is to prevent rearrangement (i.e., you want the amine on the primary carbon), 2-chloropropan-1-amine is the wrong reagent . You should instead use:

  • 1-Chloro-3-aminopropane: Reacts via a 4-membered azetidinium ion (slower) or direct S_N2, avoiding the 1,2-shift.

  • Reductive Amination: Use chloroacetone + amine, then reduce.

References

  • Couty, F., et al. (2006). "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry. Link

  • Dahanukar, V. H., et al. (2002). "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters. Link

  • Jala, R., & Ha, H. J. (2021).[1][5] "Synthetic Applications of Aziridinium Ions." Molecules. Link

  • Gaebert, C., et al. (2018). "Theoretical investigation of the regioselective ring opening of 2-methylaziridine." Journal of Molecular Modeling. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 145855, 2-Chloropropan-1-amine hydrochloride." PubChem. Link

Sources

Comparative Guide: Chromatographic Separation of Chloropropylamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of chloropropylamine isomers—specifically 3-chloropropylamine (3-CPA) and its positional isomer 2-chloropropylamine (2-CPA) —is a critical quality attribute in the synthesis of phenothiazine antipsychotics and antihistamines.[]

These small, aliphatic amines present a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: They possess no strong UV absorption, rendering standard UV-Vis detection (254 nm) useless without derivatization.[]

  • High Polarity: As hydrochloride salts, they are unretained on standard C18 columns.

  • Chemical Instability: In solution, free base 2- and 3-chloropropylamines can undergo spontaneous intramolecular cyclization to form a reactive aziridinium ion , leading to isomer interconversion.[]

This guide objectively compares three dominant separation strategies: Ion-Pair RP-HPLC , HILIC-MS , and Derivatization-GC .[]

Mechanistic Insight: The Aziridinium Trap

Before selecting a method, one must understand the sample's kinetic behavior. Unlike static impurities, chloropropylamines exist in a dynamic equilibrium when in their free base form or at elevated pH.

  • 3-chloropropylamine cyclizes to form the aziridinium intermediate.[]

  • Nucleophilic attack by chloride can reopen the ring at either carbon, reforming 3-CPA or rearranging to 2-CPA .[]

Implication for Chromatography:

  • pH Control is Vital: Analysis must be performed at acidic pH (< 3.0) to protonate the amine, preventing cyclization and "freezing" the isomer ratio.

  • Temperature: High column temperatures (>40°C) can accelerate on-column degradation.[]

Aziridinium_Pathway cluster_legend Reaction Conditions CPA3 3-Chloropropylamine (Linear) Azir Aziridinium Ion (Cyclic Intermediate) CPA3->Azir Cyclization (-Cl⁻) High pH/Temp CPA2 2-Chloropropylamine (Branched) Azir->CPA3 Ring Opening (C1 attack) Azir->CPA2 Ring Opening (C2 attack) Warning Critical Control Point: Maintain pH < 3.0 to block cyclization

Figure 1: The dynamic rearrangement mechanism between chloropropylamine isomers via the aziridinium ion.

Comparative Analysis of Separation Techniques

Method A: Ion-Pair Reversed-Phase HPLC (The Industry Standard)

Uses a hydrophobic counter-ion (e.g., Sodium Octanesulfonate or Heptafluorobutyric Acid - HFBA) to form a neutral complex with the amine, allowing retention on a C18 column.[]

  • Pros: Robust; uses standard HPLC equipment; excellent resolution of isomers.[]

  • Cons: Long equilibration times; incompatible with MS (unless volatile ion-pair agents like HFBA are used); "Ghost peaks" if mobile phase is not fresh.[]

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Uses a polar stationary phase (Silica or Zwitterionic) with high organic mobile phase.

  • Pros: High sensitivity with MS detection; direct retention of polar amines without ion-pairing; orthogonal selectivity.[]

  • Cons: Sample diluent sensitivity (must be high organic); long equilibration; potential peak broadening for salts.[]

Method C: GC-FID (Gas Chromatography)

Requires derivatization (e.g., with Trifluoroacetic Anhydride - TFAA) to make the salt volatile and improve peak shape.[]

  • Pros: High resolution; specific for volatile amines; FID is universal for carbon.[]

  • Cons: Labor-intensive sample prep; moisture sensitivity; thermal degradation risk in injector port.[]

Performance Comparison Matrix
FeatureIon-Pair HPLC (Recommended)HILIC-MSGC-FID (Derivatized)
Selectivity (α) High (2-CPA elutes before 3-CPA)ModerateHigh
LOD (Sensitivity) Moderate (RI/ELSD) / High (UV @ 210nm)Very HighHigh
Sample Prep Dilute & ShootDilute (Organic)Extraction + Derivatization
Robustness HighLow (Drift common)Moderate
Throughput Medium (15-20 min run)Fast (5-10 min run)Slow (Prep time)

Recommended Experimental Protocol

Selected Method: Ion-Pair RP-HPLC with Refractive Index (RI) or Low-UV Detection.[] Rationale: This method offers the best balance of robustness and ease of validation for QC environments where MS is not always available.

Materials
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Buffer Solution (10 mM Sodium 1-Octanesulfonate + 0.1% H3PO4 in Water, pH adjusted to 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Standard: 3-Chloropropylamine HCl (Sigma-Aldrich, >98%).[]

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Dissolve 2.16 g of Sodium 1-Octanesulfonate in 1000 mL water.[]

    • Add 1 mL of 85% Phosphoric Acid.[]

    • Adjust pH to 2.5 ± 0.1 using dilute NaOH or H3PO4.[] Critical: pH must be acidic to prevent peak tailing and degradation.

    • Filter through 0.22 µm nylon filter.[]

  • Instrument Setup:

    • Mode: Isocratic.

    • Ratio: 70% Buffer / 30% Acetonitrile.[]

    • Flow Rate: 1.0 mL/min.[][2]

    • Temperature: 30°C (Do not exceed 40°C).

    • Detection: RI (Refractive Index) or UV at 210 nm (if background is low).[]

  • System Suitability Protocol:

    • Inject a mixture containing 1 mg/mL of 2-CPA and 3-CPA.[]

    • Requirement: Resolution (Rs) > 2.0.

    • Typical Elution: 2-CPA (~6 min), 3-CPA (~9 min).[]

Workflow Start Start: Sample (HCl Salt) Prep Dissolve in Mobile Phase (Acidic pH Critical) Start->Prep Inject Inject 20 µL onto C18 Column Prep->Inject Sep Separation: Ion-Pairing (Octanesulfonate interacts with Amine) Inject->Sep Detect Detection: RI or UV (210 nm) Sep->Detect Result Data Analysis: Check Resolution (Rs > 2.0) Detect->Result

Figure 2: Operational workflow for the Ion-Pair HPLC analysis of chloropropylamine salts.

Troubleshooting & Optimization

Issue: "Ghost Peaks" or Doublets

Cause: Counter-ion exchange on the column. If the sample is dissolved in pure water or methanol, the local equilibrium of the ion-pair reagent is disturbed. Solution: Always dissolve the sample in the mobile phase. This ensures the amine is pre-paired with the octanesulfonate/HFBA before entering the column.

Issue: Peak Tailing

Cause: Interaction with residual silanols on the silica backbone.[] Solution:

  • Increase buffer concentration (up to 20 mM).[]

  • Ensure pH is < 3.0 (suppresses silanol ionization).[]

  • Use a "base-deactivated" column (e.g., C18 with high carbon load and end-capping).[]

Issue: Retention Time Drift

Cause: Temperature fluctuations affecting the ion-pair equilibrium.[] Solution: Use a thermostatted column compartment.[]

References

  • Thermo Fisher Scientific. 3-Chloropropylamine hydrochloride, 98% Product Specifications.[] Retrieved from

  • Chromatography Forum. Discussion on 3-chloropropylamine HCl Analysis and Counter-ion Effects. Retrieved from

  • Sigma-Aldrich (Merck). Supelco HPLC Column Selection Guide for Amine Analysis.[] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22350, 3-Chloropropylamine.[] Retrieved from

Sources

Comparative Guide: Titration Architectures for Amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of titration architectures for validating Amine Hydrochloride purity. It moves beyond standard operating procedures to analyze the chemical causality, precision limits, and regulatory shifts driving modern method selection.

Core Directive & Executive Summary

The purity assessment of Amine Hydrochlorides (


) presents a unique analytical duality: the molecule is composed of a weak acid cation (the protonated amine) and a halide anion. Historically, the industry relied on Non-Aqueous Acidimetry  using mercuric acetate to sequester the halide—a method now rapidly declining due to severe toxicity and environmental regulations (REACH/EPA).

This guide compares the three dominant methodologies:

  • Argentometric Titration: High-precision quantification of the counter-ion (

    
    ).
    
  • Direct Alkalimetric Titration: Potentiometric determination of the amine cation (

    
    ) in alcoholic media.
    
  • Legacy Non-Aqueous Titration: The mercuric acetate displacement method (for historical benchmarking).

Recommendation: For routine purity checks where stoichiometry is established, Argentometry offers the highest precision. For structural assay and distinguishing free amine impurities, Alkalimetry in Ethanol is the superior, green alternative.

Technical Comparison & Mechanism Analysis

Method A: Argentometric Titration (The Counter-Ion Proxy)

This method quantifies the chloride ion. It assumes a 1:1 molar ratio between the amine and the hydrochloride.[1]

  • Mechanism:

    
    
    
  • Detection: Potentiometric (Silver Electrode) is preferred over visual indicators (Fajans/Mohr) for automation and precision.

  • Critical Insight: While precise, this method is "blind" to the amine's integrity. A degraded amine that retains its chloride counter-ion will generate a false positive for purity.

Method B: Direct Alkalimetric Titration (The Protonated Moiety)

This method treats the amine hydrochloride as a weak acid. In water, the acidic strength of


 is often too weak (

) to show a sharp inflection. By switching to a solvent with a lower dielectric constant (Ethanol or Acetone), we suppress the dissociation of the titrant and sharpen the endpoint.
  • Mechanism:

    
    
    
  • Titrant: 0.1 N NaOH or KOH in Ethanol/Methanol.

  • Critical Insight: This is the only "Green" method that directly assays the active amine structure.

Method C: Legacy Non-Aqueous Acidimetry (The Mercury Displacement)

Historically the USP standard. It uses Mercuric Acetate to convert the halide salt into an acetate salt, which is then titrated as a base with Perchloric Acid.[2]

  • Mechanism (Step 1):

    
     (undissociated)
    
  • Mechanism (Step 2):

    
    
    
  • Status: Obsolete/Restricted due to Mercury toxicity.

Comparative Data Matrix
FeatureArgentometric (AgNO3)Alkalimetric (NaOH/EtOH)Legacy (Hg-Acetate/HClO4)
Analyte Target Chloride Anion (

)
Amine Cation (

)
Acetate (Displaced from

)
Precision (RSD) < 0.2% (High)0.5% - 1.0% (Moderate)< 0.3% (High)
Specificity Low (Any halide interferes)High (Specific to acidic protons)Moderate
Solvent System Water / Dilute Nitric AcidEthanol / Methanol / WaterGlacial Acetic Acid
Toxicity Profile Low (Silver waste recovery)Low (Green solvents)Extreme (Mercury)
Equipment Potentiometer (Ag Electrode)Potentiometer (pH Glass Electrode)Potentiometer or Crystal Violet

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate validation method based on sample constraints and data requirements.

TitrationSelection Start Start: Amine HCl Purity Check IsStoich Is 1:1 Salt Stoichiometry Guaranteed? Start->IsStoich IsSpecific Is Specific Amine Assay Required? IsStoich->IsSpecific Yes MethodAlk Method B: Alkalimetric Titration (Direct Cation Assay, Green) IsStoich->MethodAlk No (Excess Acid/Base present) HgAllowed Is Mercury Waste Permissible? IsSpecific->HgAllowed Reference Check Only MethodAg Method A: Argentometric Titration (High Precision, Anion only) IsSpecific->MethodAg No (Salt Content Sufficient) IsSpecific->MethodAlk Yes (Need to assay R-NH3+) HgAllowed->MethodAlk No MethodHg Method C: Hg-Acetate Displacement (Legacy/Reference Only) HgAllowed->MethodHg Yes

Caption: Decision matrix for selecting titration architecture based on stoichiometry confidence and regulatory constraints.

Detailed Experimental Protocols

Protocol A: High-Precision Argentometric Titration

Objective: Determination of Chloride content as a proxy for purity.

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) VS.
    
  • 0.1 N Nitric Acid (

    
    ).
    
  • Ionic Strength Adjuster (ISA): Polyvinyl alcohol (optional, prevents adsorption).

Workflow:

  • Sample Prep: Accurately weigh ~200 mg of Amine HCl into a 250 mL beaker.

  • Dissolution: Dissolve in 80 mL of deionized water. Add 1 mL of 0.1 N

    
     to stabilize the pH.
    
  • Electrode Setup: Immerse a Silver Ring Electrode (indicator) and a Double-Junction Reference Electrode (

    
     bridge).
    
  • Titration: Titrate with 0.1 N

    
     using a dynamic dosing mode (DET).
    
    • Note: Shield from intense light to prevent AgCl photodecomposition.

  • Calculation:

    
    
    (Where V is mL, N is Normality, MW is Molecular Weight of the Salt).
    
Protocol B: Direct Alkalimetric Titration (Potentiometric)

Objective: Direct assay of the protonated amine cation in non-aqueous/mixed solvent.

Reagents:

  • 0.1 N Sodium Hydroxide (NaOH) in Ethanol (standardized against KHP).

  • Solvent: 50 mL Ethanol (96%) or Acetone/Water (10:1).

Workflow:

  • Blank Determination: Titrate 50 mL of the solvent with 0.1 N NaOH to determine the solvent blank volume.

  • Sample Prep: Weigh amount equivalent to ~2-3 mEq of amine into a beaker.

  • Dissolution: Dissolve completely in the solvent. Sonicate if necessary.

  • Titration: Titrate with 0.1 N ethanolic NaOH.

    • Monitoring: Use a fast-response pH glass electrode.

    • Endpoint: Look for the inflection point (maximum of the first derivative

      
      ).
      
  • Self-Validation: If the inflection is shallow, add 5 mL of 0.01 N HCl (known spike) to the sample before titration. Two inflection points will appear: the first for the excess HCl, the second for the Amine HCl. The difference corresponds to the amine.[3]

References

  • Metrohm Application Bulletin. Potentiometric Titration of Surfactants and Pharmaceuticals. (2022).[4] Metrohm AG. Link

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). 2.5.12. Semi-micro determination of water & Amine Assays.Link

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. (Classic Reference for Argentometry).
  • K.K. Wagh College of Pharmacy. Non-Aqueous Titration Methodologies.[5][6]Link

Sources

Comparative Guide: Leaving Group Lability in Chloropropylamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Leaving Group Lability in Chloropropylamine Isomers: Aziridinium vs. Azetidinium Kinetics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

In the development of nitrogen mustard-based chemotherapeutics and alkylating agents, the "leaving group ability" of the chloride ion is rarely a function of the halogen alone. Instead, it is governed by Neighboring Group Participation (NGP) .

This guide compares the reactivity profiles of the two primary chloropropylamine isomers :

  • 2-Chloropropylamine (

    
    -chloropropylamine)
    
  • 3-Chloropropylamine (

    
    -chloropropylamine)
    

Key Finding: While primary alkyl chlorides (like the 3-isomer) are typically better leaving groups in intermolecular


 reactions, the intramolecular NGP reverses this trend. The 2-isomer cyclizes to the highly reactive aziridinium ion  (3-membered ring) orders of magnitude faster than the 3-isomer cyclizes to the azetidinium ion  (4-membered ring). Consequently, the 2-isomer exhibits significantly higher effective leaving group lability and alkylating potency.
Mechanistic Comparison: The Kinetic Pathways

The rate-limiting step for bioactivity in these isomers is the intramolecular displacement of chloride by the amine nitrogen. This cyclization generates a strained cyclic ammonium species—the true electrophile responsible for DNA alkylation.

1.1 Reaction Pathways Diagram

The following diagram illustrates the divergent kinetic pathways and the resulting reactive intermediates.

Chloropropylamine_Pathways cluster_2 2-Chloropropylamine (Beta) cluster_3 3-Chloropropylamine (Gamma) Iso2 2-Chloro-1-propanamine (Secondary Halide*) Azir Methylaziridinium Ion (3-Membered Ring) Iso2->Azir k1 (Fast) NGP: 3-Exo-Tet Prod2 DNA Alkylation / Hydrolysis (Fast) Azir->Prod2 k2 (Very Fast) High Strain Release Iso3 3-Chloro-1-propanamine (Primary Halide) Azet Azetidinium Ion (4-Membered Ring) Iso3->Azet k1' (Slow) NGP: 4-Exo-Tet Prod3 DNA Alkylation / Hydrolysis (Slow) Azet->Prod3 k2' (Slow) Lower Electrophilicity

Figure 1: Kinetic pathways showing the critical divergence in ring size formation. The 2-isomer pathway (Red) is kinetically dominant over the 3-isomer pathway (Yellow).

Kinetic Performance Analysis

The "leaving group ability" is quantified here by the rate of cyclization (


) and the electrophilicity of the resulting intermediate (

).
2.1 Comparative Data Table
Feature2-Chloropropylamine 3-Chloropropylamine Mechanistic Driver
Intermediate Methylaziridinium (3-ring)Azetidinium (4-ring)Ring Strain & Proximity
Cyclization Rate (

)
Fast (

mins to hours)
Slow (

days)
Entropy of activation (

) favors 3-ring formation despite strain.
Ring Opening Reactivity High (

)
Low (

)
Aziridinium is significantly more electrophilic than azetidinium [1].
Leaving Group Lability High (Effective)Moderate/Low NGP efficiency dominates intrinsic C-Cl bond strength.
Thermodynamic Stability Low (Rapid hydrolysis)Moderate (Persists in solution)4-membered rings are kinetically more stable to opening than 3-membered rings.
2.2 The "Primary vs. Secondary" Paradox

In standard intermolecular


 reactions, a primary chloride (3-chloropropylamine) would react faster than a secondary chloride (2-chloropropylamine). However, Baldwin’s Rules  and entropic factors favor the formation of the 3-membered ring over the 4-membered ring.
  • 2-Isomer: The amine is positioned

    
     to the chloride.[1] The formation of the 3-membered ring is entropically favored (high probability of collision), overcoming the enthalpic cost of ring strain.
    
  • 3-Isomer: The amine is

    
     to the chloride. The formation of the 4-membered ring is the slowest of all intramolecular ring closures (3 > 5 > 6 > 4) due to unfavorable eclipsing interactions in the transition state and lower entropic probability.
    
Experimental Protocols for Validation

To empirically verify the leaving group ability in your specific matrix, use the following self-validating protocols.

Protocol A: Kinetic Monitoring via 1H-NMR

Best for direct observation of the cyclic intermediate.

  • Preparation: Dissolve 50 mM of the chloropropylamine hydrochloride salt in

    
     (buffered to pH 7.4 with phosphate buffer to initiate the free base reaction).
    
  • Acquisition: Immediately insert into the NMR probe pre-equilibrated to 37°C.

  • Pulse Sequence: Run a standard proton sequence every 5 minutes for 2 hours (2-isomer) or every 30 minutes for 24 hours (3-isomer).

  • Tracking Signals:

    • 2-Isomer: Monitor the shift of the methine proton (-CH -Cl) from

      
       ppm (acyclic) to 
      
      
      
      ppm (aziridinium).
    • 3-Isomer: Monitor the shift of the

      
      -methylene protons (-CH 
      
      
      
      -Cl) from
      
      
      ppm to
      
      
      ppm (azetidinium).
  • Data Processing: Integrate peaks relative to an internal standard (e.g., maleic acid). Plot

    
     vs. time to determine the first-order rate constant 
    
    
    
    .
Protocol B: Chloride Release via Conductometric Titration

Best for measuring "Effective Leaving Group Lability" (Total


 release).
  • Setup: Use a jacketed reaction vessel at 37°C containing 50 mL of 10 mM NaOH.

  • Initiation: Add 0.5 mmol of the chloropropylamine hydrochloride.

  • Measurement: Continuously monitor conductivity. As the amine cyclizes, it releases

    
     and consumes 
    
    
    
    (if pH stat is used) or simply releases ionic species.
    • Note: Direct silver nitrate titration of aliquots quenched in nitric acid is more specific for free chloride.

  • Endpoint: The 2-isomer will show rapid plateauing of free chloride (complete cyclization), while the 3-isomer will show a slow, linear release over days.

Therapeutic & Safety Implications

For Drug Development:

  • Potency: If your target requires rapid, aggressive alkylation (e.g., cytotoxic oncology payloads), the 2-chloropropyl motif (forming aziridinium) is superior. It mimics the "nitrogen mustard" pharmacophore.

  • Stability/Selectivity: If your lead compound degrades too quickly or shows high off-target toxicity, switching to the 3-chloropropyl linker (forming azetidinium) can increase plasma half-life and reduce non-specific alkylation, as the azetidinium ion is far less electrophilic [2].

For Safety/Toxicity:

  • 2-Chloropropylamine: Treat as a potent vesicant and alkylator. It can cause immediate DNA damage.

  • 3-Chloropropylamine: While still toxic (LD50 ~1200 mg/kg [3]), it acts more as a corrosive irritant than a rapid alkylator. However, it is a skin sensitizer and can cause delayed toxicity.

References
  • De Rycke, N., David, O., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(3), 534–537. Link

  • D'Hondt, B., et al. (2025).[2] Diamine Synthesis: Exploring the Regioselectivity of Ring Opening of Aziridinium Ions. ResearchGate. Link

  • Santa Cruz Biotechnology.[3] (2010). 3-Chloropropylamine hydrochloride Material Safety Data Sheet. SCBT. Link

  • Sigma-Aldrich. (2024). 3-Chloropropylamine hydrochloride Product Specification. Sigma-Aldrich. Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloropropan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the intricate world of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for 2-Chloropropan-1-amine hydrochloride, a compound that, while valuable in synthesis, requires meticulous handling from acquisition to disposal. Our aim is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of 2-Chloropropan-1-amine Hydrochloride

Before delving into disposal protocols, a thorough understanding of the inherent hazards of 2-Chloropropan-1-amine hydrochloride is paramount. This solid, powder-like substance is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The hydrochloride salt form suggests that it is acidic and will react with bases. As a halogenated organic compound, its disposal requires special consideration to prevent the release of harmful substances into the environment.

A summary of the key hazard information is provided in the table below for quick reference.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin IrritationH315WarningGHS07 (Exclamation Mark)
Eye IrritationH319WarningGHS07 (Exclamation Mark)
Respiratory IrritationH335WarningGHS07 (Exclamation Mark)

The Disposal Workflow: A Step-by-Step Approach

The proper disposal of 2-Chloropropan-1-amine hydrochloride is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a detailed guide for laboratory personnel.

cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_treatment Pre-Disposal Treatment (Optional) cluster_disposal Final Disposal A Don Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Work in a Ventilated Area (e.g., Fume Hood) A->B Ensure Safety C Segregate Waste: - Solid waste - Contaminated sharps - Aqueous solutions B->C Proceed to Handling D Use Designated, Labeled, and Compatible Waste Containers C->D E Neutralize Aqueous Waste (pH 6-8) with a suitable base (e.g., sodium bicarbonate solution) D->E For Aqueous Waste G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->G For Solid Waste F Monitor pH carefully E->F F->G Once Neutralized H Complete all necessary waste disposal paperwork G->H

Caption: Disposal workflow for 2-Chloropropan-1-amine hydrochloride.

Experimental Protocol: Neutralization of Aqueous Waste

For small quantities of aqueous waste containing 2-Chloropropan-1-amine hydrochloride, a neutralization step can be performed to reduce its corrosivity before collection by a waste disposal service. This procedure should be carried out with caution in a chemical fume hood.

Materials:

  • Aqueous waste containing 2-Chloropropan-1-amine hydrochloride

  • 1 M solution of a weak base (e.g., sodium bicarbonate)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Place the beaker containing the aqueous waste on a stir plate and add a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly and carefully add the 1 M base solution dropwise to the stirring waste. The addition of a base to an amine hydrochloride is an exothermic acid-base reaction, so controlled addition is crucial to prevent excessive heat generation.

  • Periodically monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a designated hazardous waste container, ensuring it is properly labeled with all constituents.

Core Disposal Directives

  • Personal Protective Equipment (PPE) is Non-Negotiable: Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat

Personal protective equipment for handling 2-Chloropropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

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Comprehensive Safety and Operational Guide for Handling 2-Chloropropan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently consult on the safe handling of reactive intermediates. 2-Chloropropan-1-amine hydrochloride (CAS: 6266-35-9) is a critical building block in pharmaceutical synthesis, particularly in the development of lipophilic analogues and active pharmaceutical ingredients (APIs). However, its chemical nature—an alkyl halide combined with an amine salt—presents specific operational hazards. It is highly hygroscopic, acts as an irritant to mucous membranes, and requires stringent personal protective equipment (PPE) and environmental controls to ensure both operator safety and chemical integrity.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring that every safety measure is backed by scientific causality.

Hazard Profile and Quantitative Data

Before handling any chemical, it is critical to understand its physicochemical properties and hazard classifications. 2-Chloropropan-1-amine hydrochloride is classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302), and it causes skin (H315), eye (H319), and respiratory irritation (H335)[1] [2].

Table 1: Physicochemical and Safety Data Summary

ParameterValue / SpecificationOperational Implication
CAS Number 6266-35-9Unique identifier for SDS cross-referencing.
Molecular Weight 130.02 g/mol Required for stoichiometric calculations in API synthesis.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires respiratory safeguards.
Hygroscopicity HighMust be stored under inert atmosphere (e.g., Argon) to prevent degradation [3].
Incompatibilities Strong oxidizing agentsExothermic reactions can occur; segregate during storage [3].
Spill Isolation 25 meters (75 feet)Minimum evacuation radius for solid spills to prevent exposure [4].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about compliance; it is about understanding the causality of exposure. The following matrix details the required PPE and the scientific rationale behind each choice.

Table 2: PPE Requirements and Scientific Rationale

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm)Protects against dermal absorption and severe skin irritation (H315). Double-gloving provides a self-validating safety layer; if the outer glove tears, the inner glove maintains the barrier.
Eye Protection Chemical safety goggles (unvented)Prevents ocular exposure to aerosolized dust (H319). Standard safety glasses are insufficient because fine powders can bypass side shields.
Respiratory N95/P100 particulate respiratorMitigates respiratory tract irritation (H335). The compound forms fine, irritating dust particles that can easily be inhaled during weighing [2].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents contamination of personal clothing. Full coverage minimizes accidental skin contact with reactive amine salts.

Operational Workflow: Safe Handling and Weighing

To maintain scientific integrity and safety, every protocol must be a self-validating system. This means incorporating checks that confirm the safety of the environment before proceeding to the next step.

Step-by-Step Methodology:

  • Environmental Validation: Verify that the chemical fume hood is operational. Use a digital anemometer or a tissue flutter test to confirm a face velocity of 80-100 feet per minute (fpm).

    • Causality: Proper airflow ensures that any aerosolized dust is immediately extracted away from the operator's breathing zone.

  • Equipment Preparation: Gather anti-static weighing boats and non-sparking spatulas.

    • Causality: Minimizing static charge prevents the fine, hygroscopic powder from scattering or adhering to the sides of the balance.

  • PPE Donning: Put on the required PPE (Table 2). Inspect gloves for micro-tears before proceeding.

  • Dispensing: Open the reagent bottle only inside the validated fume hood. Weigh the required mass quickly and transfer it to the reaction vessel.

    • Causality: Because the compound is highly hygroscopic, prolonged exposure to ambient humidity will cause it to absorb water, degrading the reagent and compromising stoichiometric accuracy[3].

  • Post-Handling Preservation: Flush the primary reagent container with an inert gas (Argon or dry Nitrogen) before sealing tightly.

    • Causality: Displacing moisture-rich ambient air preserves the chemical integrity of the amine hydrochloride for future use.

Spill Response and Disposal Plan

Even with meticulous planning, spills can occur. The following protocol outlines the immediate logistical steps for containment and disposal based on NOAA emergency response guidelines for halogenated amine salts [4].

Step-by-Step Spill Methodology:

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately isolate the area in all directions for at least 25 meters (75 feet).

    • Causality: Prevents cross-contamination and limits exposure to personnel not equipped with appropriate PPE.

  • Dust Suppression: Do not dry sweep the powder. Lightly dampen the solid spill material with a fine mist of water.

    • Causality: Dampening prevents the generation of airborne dust, which is the primary vector for respiratory and ocular exposure.

  • Absorption and Collection: Use absorbent paper or inert absorbent pads to pick up the dampened material. Transfer the material into a suitable, chemically compatible waste container.

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.

    • Causality: The surfactant in the soap effectively solubilizes and removes any residual lipophilic organic traces, neutralizing the area. Do not re-enter the area without PPE until it is fully dry and visually inspected.

  • Waste Segregation: Seal contaminated clothing, gloves, and absorbent paper in a vapor-tight plastic bag. Label clearly as "Hazardous Organic Amine Waste."

    • Causality: Vapor-tight sealing prevents the off-gassing of any residual amine vapors into standard laboratory waste streams, ensuring safe downstream handling by waste management personnel.

Process Visualization

The following diagram illustrates the logical flow of the operational and spill response procedures, ensuring that operators have a clear, visual decision tree.

G Start Start Workflow PreOp Pre-Operational Checks (Ventilation & Equipment) Start->PreOp PPE Don Required PPE (Nitrile, Goggles, Lab Coat) PreOp->PPE Handling Active Handling (Fume Hood) PPE->Handling SpillCheck Spill Detected? Handling->SpillCheck SpillResp Spill Response Protocol (Isolate, Dampen, Absorb) SpillCheck->SpillResp Yes Disposal Hazardous Waste Disposal (Seal in Vapor-Tight Bags) SpillCheck->Disposal No SpillResp->Disposal End Decontamination & Exit Disposal->End

Operational and spill response workflow for 2-Chloropropan-1-amine hydrochloride.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94294, 2-Chloropropyldimethylamine hydrochloride." PubChem Database. Available at: [Link]

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